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Methoxycarbonyl-D-Nle-Gly-Arg-pNA

Cat. No.: B034950
M. Wt: 522.6 g/mol
InChI Key: XEXULFKIPLAHKX-SJORKVTESA-N
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Description

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a useful research compound. Its molecular formula is C22H34N8O7 and its molecular weight is 522.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34N8O7 B034950 Methoxycarbonyl-D-Nle-Gly-Arg-pNA

Properties

IUPAC Name

methyl N-[(2R)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N8O7/c1-3-4-6-16(29-22(34)37-2)19(32)26-13-18(31)28-17(7-5-12-25-21(23)24)20(33)27-14-8-10-15(11-9-14)30(35)36/h8-11,16-17H,3-7,12-13H2,1-2H3,(H,26,32)(H,27,33)(H,28,31)(H,29,34)(H4,23,24,25)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXULFKIPLAHKX-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methoxycarbonyl-D-Nle-Gly-Arg-pNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Chromogenic Substrate for Key Serine Proteases in Coagulation and Kinin Systems

Abstract

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic chromogenic peptide substrate extensively utilized in biochemical and clinical research for the sensitive and specific measurement of serine protease activity. This technical guide provides a comprehensive overview of its core applications, biochemical properties, and detailed methodologies for its use in enzymatic assays. It is designed for researchers, scientists, and drug development professionals working in the fields of hemostasis, thrombosis, and inflammation. The document summarizes key quantitative data, provides detailed experimental protocols, and includes visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a small, synthetic oligopeptide covalently linked to a chromophore, p-nitroaniline (pNA). Its peptide sequence, incorporating the non-standard amino acid D-Norleucine (D-Nle), is specifically designed to be recognized and cleaved by certain serine proteases. Upon enzymatic cleavage at the C-terminal of the arginine residue, the pNA molecule is released, resulting in a measurable increase in absorbance at 405 nm. This color change is directly proportional to the enzymatic activity, allowing for quantitative analysis.

This substrate is primarily employed for the kinetic analysis of three key enzymes:

  • Factor Xa (FXa): A critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge.

  • Factor IXa (FIXa): A serine protease in the intrinsic pathway of the coagulation cascade.

  • Plasma Kallikrein: A multifunctional serine protease involved in the kinin-kallikrein system, which plays roles in inflammation, blood pressure regulation, and coagulation.

Biochemical Properties and Mechanism of Action

The specificity of this compound is determined by its amino acid sequence, which mimics the natural cleavage sites of its target enzymes. The methoxycarbonyl group at the N-terminus and the D-isomeric form of Norleucine provide stability against non-specific degradation.

The fundamental principle of its use in assays is the enzymatic hydrolysis of the amide bond between the C-terminal arginine and the p-nitroaniline group.

Enzymatic Reaction:

This compound + H₂O ---(Enzyme)---> Methoxycarbonyl-D-Nle-Gly-Arg-OH + p-nitroaniline (yellow)

The rate of p-nitroaniline release, monitored spectrophotometrically at 405 nm, allows for the determination of enzyme kinetics.

Quantitative Data: Kinetic Parameters

The following table summarizes the known kinetic parameters for the interaction of this compound with its primary target enzymes. It is important to note that these values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

EnzymeMichaelis-Menten Constant (Km)Maximum Velocity (Vmax)Catalytic Efficiency (kcat/Km)Conditions
Human Factor Xa~0.8 mM[1]Data not availableData not available---
Human Factor IXa3.62 mM[2]Data not availableData not availableIn the presence of 33% ethylene glycol, pH 7.4[2]
Plasma KallikreinData not availableData not availableData not available---

Experimental Protocols

The following are generalized protocols for the chromogenic assay of Factor Xa, Factor IXa, and Plasma Kallikrein activity using this compound. These should be optimized for specific laboratory conditions and instrumentation.

General Assay Principle

The assay is performed in a 96-well microplate format and the absorbance is read using a microplate reader. The rate of p-nitroaniline release is monitored over time.

Reagents and Materials
  • This compound substrate

  • Purified enzyme (Factor Xa, Factor IXa, or Plasma Kallikrein)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4-8.4, containing NaCl and a bovine serum albumin (BSA) carrier)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • Incubator

General Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute to the desired final concentration in the assay buffer.

    • Prepare a series of enzyme dilutions in the assay buffer.

  • Assay Setup:

    • Add a defined volume of the assay buffer to each well of the microplate.

    • Add the enzyme solution to the wells.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Initiation of Reaction:

    • Add the this compound solution to each well to start the reaction.

  • Measurement:

    • Immediately place the microplate in the microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time curve.

    • Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline is known (ε₄₀₅ = 9,920 M⁻¹cm⁻¹).

Signaling Pathways and Experimental Workflows

Coagulation Cascade

This compound is a valuable tool for studying the activity of key enzymes in the coagulation cascade. The following diagram illustrates the position of Factor IXa and Factor Xa in this pathway.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_substrate Substrate Action XII XII XIIa XIIa XII->XIIa Contact Activation XIa XIa XIIa->XIa IXa IXa XIa->IXa Ca²⁺ Xa Xa IXa->Xa + VIIIa, Ca²⁺, PL Substrate Methoxycarbonyl- D-Nle-Gly-Arg-pNA IXa->Substrate Cleavage TissueFactor Tissue Factor VIIa_TF VIIa-TF Complex TissueFactor->VIIa_TF + VIIa VIIa_TF->Xa Xa->Substrate Cleavage Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Prothrombinase (Xa, Va, Ca²⁺, PL) Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin

Caption: The Coagulation Cascade and the Action of the Substrate.

Kinin-Kallikrein System

Plasma kallikrein, another target of this substrate, is a central component of the kinin-kallikrein system.

Kinin_Kallikrein_System cluster_substrate_action Substrate Action Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Factor XIIa Bradykinin Bradykinin Kallikrein->Bradykinin Cleavage of HMWK Substrate Methoxycarbonyl- D-Nle-Gly-Arg-pNA Kallikrein->Substrate Cleavage HMWK High Molecular Weight Kininogen Inflammation Inflammation Bradykinin->Inflammation Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: The Kinin-Kallikrein System and Substrate Interaction.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines a typical workflow for screening potential inhibitors of the target enzymes using this compound.

Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate) start->reagent_prep plate_setup Microplate Setup (Buffer, Enzyme, Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation add_substrate Add Substrate pre_incubation->add_substrate read_absorbance Kinetic Read at 405 nm add_substrate->read_absorbance data_analysis Data Analysis (Calculate Rate, Determine IC₅₀) read_absorbance->data_analysis end End data_analysis->end

Caption: A Standard Workflow for an Enzyme Inhibition Assay.

Applications in Research and Drug Development

  • Enzyme Kinetics and Characterization: Determination of Km, Vmax, and kcat for Factor Xa, Factor IXa, and plasma kallikrein.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of these enzymes for therapeutic development (e.g., anticoagulants, anti-inflammatory agents).

  • Clinical Diagnostics: Although less common for this specific substrate, similar chromogenic assays are used to measure the activity of coagulation factors in patient plasma samples to diagnose bleeding or thrombotic disorders.

  • Quality Control: To assess the purity and activity of purified enzyme preparations.

Conclusion

This compound is a versatile and reliable tool for the study of key serine proteases. Its well-defined mechanism of action and the simplicity of the chromogenic assay make it an invaluable reagent for both basic research and preclinical drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of this substrate in a variety of experimental settings.

References

An In-Depth Technical Guide to the Substrate Specificity of Methoxycarbonyl-D-Nle-Gly-Arg-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic chromogenic substrate widely utilized in the fields of biochemistry, drug discovery, and diagnostics. Its specific peptide sequence is designed to be a target for certain serine proteases, enabling the precise measurement of their enzymatic activity. Upon cleavage of the amide bond C-terminal to the arginine residue, the chromophore p-nitroaniline (pNA) is released, resulting in a measurable increase in absorbance at 405 nm. This property makes it an invaluable tool for kinetic studies, inhibitor screening, and quality control of enzyme preparations.

This technical guide provides a comprehensive overview of the substrate specificity of this compound, presenting quantitative kinetic data, detailed experimental protocols for its use, and a visualization of its role within the context of the blood coagulation cascade.

Substrate Specificity and Enzyme Kinetics

This compound is primarily recognized as a substrate for Factor Xa (FXa) , a critical enzyme in the coagulation cascade. It also serves as a substrate for Factor IXa (FIXa) , particularly in the presence of co-solvents that enhance its activity, and is broadly classified as a synthetic trypsin substrate.[1][2][3] The specificity of a substrate for a particular enzyme is best described by the kinetic parameters Michaelis constant (Km) and catalytic rate constant (kcat), which together determine the catalytic efficiency (kcat/Km).

While comprehensive comparative kinetic data for this compound across a wide range of proteases is not extensively published in a single source, the available data indicates a strong preference for Factor Xa.

Table 1: Kinetic Parameters of this compound with Key Proteases

EnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)Conditions
Human Factor Xa~0.8[4]Data not availableData not available-
Factor IXa3.62[1]Data not availableData not availableIn the presence of 33% ethylene glycol, pH 7.4
ThrombinData not availableData not availableData not available-
PlasminData not availableData not availableData not available-
TrypsinData not availableData not availableData not available-

Note: The lack of available kcat and kcat/Km values in the public domain highlights a gap in the comprehensive characterization of this substrate. Researchers are encouraged to determine these parameters empirically for their specific assay conditions.

Role in the Coagulation Cascade

Factor Xa and Factor IXa are central to the amplification of the coagulation cascade, which is a series of enzymatic reactions leading to the formation of a fibrin clot. The common pathway of coagulation begins with the activation of Factor X to Factor Xa. This activation is a critical juncture, converging signals from both the intrinsic and extrinsic pathways. Factor IXa, as part of the tenase complex, is a key activator of Factor X. Once activated, Factor Xa, as part of the prothrombinase complex, catalyzes the conversion of prothrombin to thrombin, the final effector enzyme of the cascade.

The following diagram illustrates the position of Factor IXa and Factor Xa in the coagulation cascade.

Caption: The Coagulation Cascade highlighting the roles of Factor IXa and Factor Xa.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in enzyme kinetic assays. It is essential to optimize these protocols for specific experimental conditions, including enzyme and substrate concentrations, buffer composition, and temperature.

General Chromogenic Assay for Protease Activity

This protocol is designed to measure the activity of a purified protease or a protease in a biological sample.[5][6]

Materials:

  • This compound substrate

  • Purified enzyme (e.g., Factor Xa) or biological sample

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 8.0)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • Incubator set to the desired temperature (e.g., 37°C)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Further dilute the stock solution in Assay Buffer to the desired final concentrations. It is recommended to test a range of substrate concentrations that bracket the expected Km value.

  • Enzyme Preparation: Prepare a stock solution of the purified enzyme in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Substrate solution at various concentrations

    • Pre-incubate the plate at the desired temperature for 5-10 minutes.

  • Initiate Reaction: Add the enzyme solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL or 200 µL).

  • Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of pNA formation (V0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εpNA at 405 nm = 10,600 M-1cm-1).

    • Plot the initial velocity (V0) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Workflow for Determining Substrate Specificity

This workflow outlines the steps to compare the activity of multiple proteases against this compound.

Substrate_Specificity_Workflow A Prepare Enzyme and Substrate Solutions B Set up Kinetic Assays in Microplate (Varying Substrate Concentrations for each Enzyme) A->B C Incubate and Monitor Absorbance at 405 nm B->C D Calculate Initial Velocities (V0) C->D E Plot V0 vs. [Substrate] for each Enzyme D->E F Determine Km and Vmax via Michaelis-Menten Fit E->F G Calculate kcat and kcat/Km F->G H Compare Kinetic Parameters to Determine Specificity G->H

Caption: Experimental workflow for determining protease substrate specificity.

Applications in Drug Discovery and Development

The high specificity of this compound for Factor Xa makes it an excellent tool for the discovery and characterization of Factor Xa inhibitors, a major class of anticoagulant drugs.

  • High-Throughput Screening (HTS): This substrate can be used in HTS campaigns to identify novel inhibitors of Factor Xa from large compound libraries.

  • Mechanism of Inhibition Studies: Kinetic assays using this substrate can be employed to determine the mechanism of action of identified inhibitors (e.g., competitive, non-competitive, or uncompetitive).

  • Structure-Activity Relationship (SAR) Studies: The substrate is used to evaluate the potency of newly synthesized analogs of a lead inhibitor, guiding the optimization of drug candidates.

Conclusion

This compound is a valuable and specific chromogenic substrate for the study of Factor Xa and, to a lesser extent, Factor IXa. Its utility in quantitative enzyme kinetics and high-throughput screening makes it an indispensable tool for researchers in coagulation, enzymology, and drug discovery. While the available kinetic data is somewhat limited, the provided protocols and workflow offer a solid foundation for the empirical determination of its specificity and for its application in various research settings. Further characterization of its kinetic parameters with a broader range of proteases would be beneficial to the scientific community.

References

The Role of Methoxycarbonyl-D-Nle-Gly-Arg-pNA in the Coagulation Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Methoxycarbonyl-D-Nle-Gly-Arg-pNA, a synthetic chromogenic substrate pivotal in the study of the coagulation cascade. This document elucidates its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in assays for critical coagulation enzymes, particularly Factor Xa and Factor IXa. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this tool in their investigative and developmental pursuits.

Introduction

This compound is a synthetic oligopeptide that serves as a chromogenic substrate for serine proteases in the coagulation cascade.[1][2] Its chemical structure, featuring a p-nitroaniline (pNA) moiety at the C-terminus, allows for the spectrophotometric quantification of enzyme activity. When cleaved by a target enzyme, the colorless substrate releases the yellow-colored pNA, the absorbance of which can be measured at 405 nm. This property makes it an invaluable tool for kinetic studies and for the determination of specific factor activity in plasma and other biological samples.

Chemical Properties:

  • Synonyms: Moc-D-Nle-Gly-Arg-pNA[3]

  • Molecular Formula: C₂₂H₃₄N₈O₇[2][3]

  • Molecular Weight: 522.56 g/mol [3]

Mechanism of Action in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Key serine proteases in this cascade, such as Factor Xa (FXa) and Factor IXa (FIXa), are responsible for the amplification of the coagulation signal. This compound is designed to mimic the natural cleavage sites of these enzymes.

The primary role of this synthetic substrate is to act as a target for these enzymes in in vitro assays. The rate of pNA release is directly proportional to the enzymatic activity of the factor being investigated. This allows for the precise measurement of the enzyme's concentration and functional activity.

The primary application of this compound is in chromogenic anti-Xa assays, which are used to monitor anticoagulant therapies, such as those involving unfractionated heparin (UFH) and low molecular weight heparin (LMWH).[4][5] In these assays, heparin potentiates the inhibitory activity of antithrombin on FXa. The residual, uninhibited FXa then cleaves the chromogenic substrate. The resulting color change is inversely proportional to the concentration of heparin in the sample.[5]

Fig 1. Role of the substrate in the coagulation cascade.

Quantitative Data

The kinetic parameters of this compound and its analogues are crucial for accurate assay development and data interpretation. The following tables summarize the available quantitative data for the interaction of this substrate and its close analogues with Factor Xa and Factor IXa. It is important to note that kinetic constants can vary depending on the specific substrate analogue and assay conditions.

Table 1: Kinetic Parameters for Factor Xa

Substrate AnalogueEnzymeKm (mM)kcat (s⁻¹)Source
CH₃OCO-D-CHA-Gly-Arg-pNA·AcOHHuman Factor Xa0.106140[6][7]
MeOC-Nle-Gly-Arg-pNAHuman Factor Xa~0.8-

Table 2: Kinetic Parameters for Factor IXa

SubstrateEnzymeKm (mM)ConditionsSource
This compoundFactor IXa3.62In the presence of 33% ethylene glycol, pH 7.4[8]

Experimental Protocols

The following are detailed methodologies for the use of this compound and its analogues in chromogenic assays for Factor Xa and Factor IXa.

Chromogenic Factor Xa Assay

This assay is designed to measure the activity of Factor Xa in a purified system or in plasma.

Materials:

  • This compound analogue (e.g., Pefachrome FXa)

  • Human Factor Xa

  • Tris-HCl buffer (50 mM, pH 8.4)

  • CaCl₂ (25 mM)

  • Microplate reader

  • 96-well microplate

Protocol:

  • Reagent Preparation:

    • Prepare a 4 mM stock solution of the chromogenic substrate in distilled water.

    • Prepare a working solution of human Factor Xa in Tris-HCl buffer. The final concentration will depend on the desired assay sensitivity.

    • Prepare the assay buffer: 50 mM Tris-HCl, pH 8.4.

  • Assay Procedure:

    • To each well of a 96-well microplate, add:

      • 790 µL of Tris-HCl buffer.

      • 100 µL of the 4 mM chromogenic substrate solution.

      • 10 µL of the human Factor Xa working solution.

    • Incubate the plate at 37°C.

    • Measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of pNA release (ΔOD/min).

    • The Factor Xa activity is directly proportional to the rate of change in absorbance.

FXa_Assay_Workflow start Start reagent_prep Reagent Preparation - Substrate Stock (4mM) - FXa Working Solution - Assay Buffer (Tris-HCl, pH 8.4) start->reagent_prep plate_prep Plate Preparation Add to 96-well plate: - 790 µL Assay Buffer - 100 µL Substrate Solution - 10 µL FXa Solution reagent_prep->plate_prep incubation Incubation 37°C plate_prep->incubation measurement Kinetic Measurement Read ΔOD/min at 405 nm incubation->measurement analysis Data Analysis Calculate FXa Activity measurement->analysis end End analysis->end

Fig 2. Workflow for the Chromogenic Factor Xa Assay.
Chromogenic Factor IXa Assay

This assay measures the activity of Factor IXa. The sensitivity of the substrate to Factor IXa is significantly enhanced in the presence of ethylene glycol.

Materials:

  • This compound

  • Human Factor IXa

  • Tris buffer (50 mM, pH 7.4)

  • NaCl (100 mM)

  • CaCl₂ (5 mM)

  • Ethylene glycol (40% v/v)

  • Microplate reader

  • 96-well microplate

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the chromogenic substrate in distilled water.

    • Prepare a working solution of human Factor IXa.

    • Prepare the assay buffer: 50 mM Tris, pH 7.4, 100 mM NaCl, 5 mM CaCl₂, 40% (v/v) ethylene glycol.

  • Assay Procedure:

    • To each well of a 96-well microplate, add the assay buffer.

    • Add the Factor IXa working solution to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the chromogenic substrate solution.

    • Measure the change in absorbance at 405 nm over time in a kinetic mode.

  • Data Analysis:

    • Calculate the rate of pNA release (ΔOD/min).

    • The Factor IXa activity is proportional to the rate of change in absorbance.

FIXa_Assay_Workflow start Start reagent_prep Reagent Preparation - Substrate Stock - FIXa Working Solution - Assay Buffer (with Ethylene Glycol) start->reagent_prep plate_setup Plate Setup - Add Assay Buffer - Add FIXa Solution reagent_prep->plate_setup pre_incubation Pre-incubation 37°C for 5 min plate_setup->pre_incubation reaction_start Initiate Reaction Add Substrate Solution pre_incubation->reaction_start measurement Kinetic Measurement Read ΔOD/min at 405 nm reaction_start->measurement analysis Data Analysis Calculate FIXa Activity measurement->analysis end End analysis->end

Fig 3. Workflow for the Chromogenic Factor IXa Assay.

Conclusion

This compound and its analogues are indispensable tools for the quantitative analysis of key enzymes in the coagulation cascade. Their utility in chromogenic assays provides a reliable and reproducible method for determining the activity of Factor Xa and Factor IXa. This technical guide has provided a comprehensive overview of the substrate's role, its kinetic properties, and detailed protocols for its use. By leveraging this information, researchers and drug development professionals can advance their understanding of hemostasis and thrombosis, and accelerate the development of novel anticoagulant therapies.

References

Methoxycarbonyl-D-Nle-Gly-Arg-pNA: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic chromogenic substrate extensively utilized in hemostasis research and drug development. This peptide derivative serves as a critical tool for the specific measurement of the enzymatic activity of key serine proteases in the coagulation cascade, namely Factor IXa (FIXa) and Factor Xa (FXa). Its application is pivotal in biochemical assays designed to screen for inhibitors, understand enzyme kinetics, and assess the functionality of coagulation factors. This guide provides an in-depth overview of its chemical properties, mechanism of action, and detailed protocols for its use in experimental settings.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. The compound is typically available as an acetate salt to improve its solubility and stability.[1]

PropertyValueReference
CAS Number 104186-68-7[1][2]
Synonyms Moc-D-Nle-Gly-Arg-pNA[1]
Molecular Formula C22H34N8O7[2][3][4]
C22H34N8O7·C2H4O2 (Acetate Salt)[1]
Molecular Weight 522.55 g/mol [2][4]
582.61 g/mol (Acetate Salt)[1]
Appearance Solid[2][4]
Storage Conditions ≤ -10 °C[1]

Mechanism of Action

This compound is a synthetic peptide that mimics the natural cleavage site for Factor IXa and Factor Xa. The enzymatic activity of these proteases on the substrate results in the hydrolysis of the amide bond between the arginine (Arg) residue and the p-nitroaniline (pNA) group. The release of the pNA chromophore leads to a measurable increase in absorbance at 405 nm. This colorimetric change is directly proportional to the enzymatic activity, allowing for quantitative analysis.

Role in the Coagulation Cascade

Factor IXa and Factor Xa are central enzymes in the blood coagulation cascade, a complex series of proteolytic events leading to the formation of a fibrin clot. Factor IXa, as part of the intrinsic pathway, complexes with its cofactor, Factor VIIIa, to activate Factor X. Factor Xa, at the convergence of the intrinsic and extrinsic pathways, is a component of the prothrombinase complex which converts prothrombin to thrombin. Thrombin then cleaves fibrinogen to form fibrin, the primary component of the blood clot. The use of this compound allows researchers to specifically probe the activity of these critical junctures in the cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_assay Chromogenic Assay XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa XIIa IX Factor IX IXa Factor IXa IX->IXa XIa Tenase Tenase Complex IXa->Tenase IXa_assay FIXa Activity IXa->IXa_assay VIIIa Factor VIIIa VIIIa->Tenase X Factor X Tenase->X TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VIIa Factor VIIa VIIa->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombinase Prothrombinase Complex Xa->Prothrombinase Xa_assay FXa Activity Xa->Xa_assay Va Factor Va Va->Prothrombinase Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin Clot Fibrin Clot Fibrin->Clot Prothrombinase->Prothrombin Substrate Moc-D-Nle-Gly-Arg-pNA pNA p-Nitroaniline (yellow) Substrate->pNA IXa_assay->Substrate cleaves Xa_assay->Substrate cleaves

Caption: The Coagulation Cascade and the Role of this compound.

Experimental Protocols

Detailed methodologies for utilizing this compound in enzymatic assays are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions.

Factor Xa Amidolytic Activity Assay

This protocol outlines the measurement of Factor Xa activity.

Materials:

  • Purified human Factor Xa

  • This compound (substrate)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the substrate in the Assay Buffer.

  • In a 96-well plate, add the desired concentration of Factor Xa to each well.

  • Initiate the reaction by adding the substrate solution to each well. A final substrate concentration of 1 mM is often used.

  • Immediately place the microplate in a reader pre-set to 37°C.

  • Measure the change in absorbance at 405 nm over time. The initial velocity of the reaction is determined from the linear portion of the absorbance curve.

Factor IXa Amidolytic Activity Assay

This protocol is adapted for the measurement of Factor IXa, which often exhibits lower intrinsic activity towards small synthetic substrates compared to Factor Xa. The inclusion of an organic solvent like ethylene glycol can enhance the catalytic activity.[5][6]

Materials:

  • Purified human Factor IXa

  • This compound (substrate)

  • Assay Buffer with Ethylene Glycol: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 7.4, with 30-33% (v/v) ethylene glycol.[5][7]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the substrate in the Assay Buffer containing ethylene glycol.

  • Add the desired concentration of Factor IXa to the wells of a 96-well plate.

  • Start the enzymatic reaction by adding the substrate solution. A final substrate concentration of around 1 mM is a common starting point.[5]

  • Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm.

  • Calculate the initial reaction velocity from the linear phase of the reaction progress curve.

Data Interpretation and Applications

The rate of pNA release, and thus the rate of change in absorbance, is directly proportional to the concentration of active enzyme. This relationship allows for the determination of enzyme kinetics (Km and Vmax) and the assessment of inhibitors. In drug discovery, this substrate is used in high-throughput screening campaigns to identify compounds that modulate the activity of Factor IXa and Xa, which are important targets for anticoagulant therapies. Furthermore, it is employed in quality control and research to assess the biological activity of recombinant or purified coagulation factors.

Experimental Workflow

The general workflow for conducting an enzyme inhibition assay using this compound is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions add_enzyme Add Enzyme and Inhibitor (or vehicle) to Microplate Wells prep_reagents->add_enzyme preincubate Pre-incubate Enzyme and Inhibitor add_enzyme->preincubate add_substrate Initiate Reaction by Adding Substrate preincubate->add_substrate measure Measure Absorbance at 405 nm (Kinetic Read) add_substrate->measure calc_velocity Calculate Initial Velocity (V₀) measure->calc_velocity plot_data Plot V₀ vs. Inhibitor Concentration calc_velocity->plot_data calc_ic50 Determine IC₅₀ plot_data->calc_ic50

Caption: A typical workflow for an enzyme inhibition assay.

References

Methodological & Application

Application Notes and Protocols: Methoxycarbonyl-D-Nle-Gly-Arg-pNA for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic chromogenic substrate widely utilized in biochemical and pharmaceutical research for the assay of trypsin-like serine proteases.[1] Its specific peptide sequence is recognized and cleaved by enzymes such as coagulation Factor IXa (FIXa) and Factor Xa (FXa), leading to the release of a yellow p-nitroaniline (pNA) molecule.[2][3] The rate of pNA formation, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity.[3][4] This property makes the substrate an invaluable tool for high-throughput screening (HTS) of potential enzyme inhibitors, crucial in the drug discovery process for various therapeutic areas, including oncology and immunology.[1]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue of the substrate and the p-nitroaniline group. This cleavage releases the chromophore pNA, which results in a measurable increase in absorbance at 405 nm. The initial rate of this reaction is proportional to the concentration of the active enzyme, allowing for quantitative determination of enzyme activity. In the presence of an inhibitor, the rate of pNA release will be reduced, providing a means to screen for and characterize inhibitory compounds.

Target Enzymes and Signaling Pathway

This substrate is primarily used for assaying the activity of key enzymes in the blood coagulation cascade, namely Factor IXa and Factor Xa.[2] These serine proteases play a critical role in the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot. Modulating the activity of these factors is a key therapeutic strategy for thrombotic disorders.

Caption: Simplified diagram of the blood coagulation cascade highlighting the roles of Factor IXa and Factor Xa.

Quantitative Data

The following table summarizes the kinetic parameters of this compound with its target enzymes. This data is essential for designing kinetic assays and for the comparison of inhibitor potencies.

EnzymeMichaelis Constant (KM)NotesReference
Human Factor Xa~0.8 mM
Factor IXa3.62 mMIn the presence of 33% ethylene glycol, pH 7.4.[5]

High-Throughput Screening Protocol

This protocol provides a detailed methodology for a 96-well plate-based high-throughput screening assay to identify inhibitors of a target trypsin-like protease (e.g., Factor Xa).

Materials and Reagents
  • This compound substrate

  • Target enzyme (e.g., purified Factor Xa)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5-8.5)[6]

  • Compound library dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm[3]

Experimental Workflow

hts_workflow start Start: Reagent Preparation prepare_substrate Prepare Substrate Solution start->prepare_substrate prepare_enzyme Prepare Enzyme Solution start->prepare_enzyme prepare_compounds Prepare Compound Plate (Serial Dilutions) start->prepare_compounds dispense_compounds Dispense Compounds/ Controls to Assay Plate prepare_substrate->dispense_compounds prepare_enzyme->dispense_compounds prepare_compounds->dispense_compounds dispense_enzyme Add Enzyme Solution (Pre-incubation) dispense_compounds->dispense_enzyme dispense_substrate Add Substrate Solution (Initiate Reaction) dispense_enzyme->dispense_substrate measure_absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint Reading) dispense_substrate->measure_absorbance data_analysis Data Analysis (% Inhibition, IC50) measure_absorbance->data_analysis end End: Hit Identification data_analysis->end

Caption: Experimental workflow for a high-throughput screening assay.

Detailed Protocol
  • Reagent Preparation:

    • Substrate Stock Solution: Dissolve this compound in a suitable solvent such as DMSO or a mixture of methanol and water to create a concentrated stock solution. Store protected from light.

    • Working Substrate Solution: On the day of the assay, dilute the substrate stock solution in the assay buffer to the desired final concentration (typically at or near the KM value).

    • Enzyme Working Solution: Dilute the stock enzyme in cold assay buffer to a concentration that will yield a linear rate of substrate hydrolysis over the desired assay time.

    • Compound Plates: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1-2%).

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 2-5 µL) of the test compound dilutions, positive control inhibitor, and vehicle control (e.g., DMSO in assay buffer) to the appropriate wells of the microplate.

    • Add the enzyme working solution (e.g., 50 µL) to all wells.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for compound-enzyme interaction.[7] The temperature should be kept constant as reaction velocity is highly dependent on it.[6]

    • Initiate the enzymatic reaction by adding the working substrate solution (e.g., 50 µL) to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 405 nm. This can be done in two modes:

      • Kinetic Mode: The absorbance is read at multiple time points to determine the initial reaction velocity (V0). This is the preferred method as it is more robust against artifacts.

      • Endpoint Mode: The reaction is stopped after a fixed time (e.g., by adding a stop solution like acetic acid), and a single absorbance reading is taken.

  • Data Analysis:

    • For each test compound concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100 Where:

      • V_inhibitor is the reaction rate in the presence of the test compound.

      • V_control is the reaction rate of the uninhibited enzyme (vehicle control).

      • V_blank is the background rate in the absence of the enzyme.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Applications

  • High-Throughput Screening (HTS): The primary application is in HTS campaigns to identify novel inhibitors of trypsin-like proteases from large compound libraries.[8]

  • Enzyme Kinetics: This substrate is used to determine the kinetic parameters (KM, Vmax) of enzymes and to study their mechanism of action.[1]

  • Drug Discovery and Development: It plays a crucial role in the preclinical stages of drug development for evaluating the potency and selectivity of lead compounds.[1]

  • Quality Control: Can be used to measure the activity of purified enzyme preparations.

Troubleshooting

  • High Background Absorbance: This may be due to substrate instability. Prepare fresh substrate solutions and protect them from light. Ensure the pH of the assay buffer is appropriate, as the stability of chromogenic substrates is reduced in alkaline buffers.[6]

  • Low Signal-to-Noise Ratio: Optimize the enzyme and substrate concentrations. A longer incubation time may be necessary for enzymes with low activity.[7]

  • Precipitation of Compounds: Ensure the final concentration of the compound solvent (e.g., DMSO) is low and that the compounds are soluble in the assay buffer.

  • Interference from other Proteases: If the sample contains multiple enzymes that can cleave the substrate, consider using specific inhibitors to block the activity of contaminating proteases.[6]

References

Methoxycarbonyl-D-Nle-Gly-Arg-pNA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a valuable tool for the investigation of serine proteases, particularly in the context of the blood coagulation cascade. This synthetic chromogenic substrate provides a reliable and quantifiable method for assessing the activity of key enzymes such as Factor Xa (FXa) and Factor IXa (FIXa), making it instrumental in basic research, drug discovery, and the development of diagnostic assays.

This document provides detailed application notes and experimental protocols for the use of this compound, along with an overview of its synthesis.

Introduction

This compound is a synthetic tripeptide linked to a p-nitroanilide (pNA) group. The peptide sequence is designed to be a specific target for certain serine proteases. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the pNA is released, resulting in a yellow-colored product that can be quantified spectrophotometrically at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity. This compound serves as a crucial reagent in biochemical assays and is a key building block in the synthesis of more complex peptides for therapeutic development.[1] Its applications extend to the development of diagnostic tools for the early detection and monitoring of diseases by identifying specific biomarkers.[1]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₂H₃₄N₈O₇[2][3]
Molecular Weight 522.55 g/mol [2][3]
Form Solid[2]
Purity Min. 95%[3]

Applications

The primary applications of this compound lie in the field of hemostasis and thrombosis research. It is specifically utilized as a chromogenic substrate for:

  • Factor Xa (FXa): A critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin.

  • Factor IXa (FIXa): A serine protease in the intrinsic pathway of coagulation that, together with its cofactor Factor VIIIa, activates Factor X.

Its use is prominent in:

  • Enzyme Kinetics Studies: Determining kinetic parameters such as Km and kcat for FXa and FIXa.

  • Inhibitor Screening: High-throughput screening of potential anticoagulant drugs that target FXa or FIXa.[3]

  • Drug Development: Evaluating the efficacy and mechanism of action of novel anticoagulants.[1]

  • Peptide Synthesis: Serving as a foundational component in the creation of more complex peptides.[1]

Quantitative Data: Enzyme Kinetic Parameters

The following table summarizes the known Michaelis-Menten constants (Km) for the interaction of this compound with human Factor Xa and Factor IXa.

EnzymeKm ValueConditions
Human Factor Xa~0.8 mM-
Human Factor IXa3.62 mMIn the presence of 33% ethylene glycol, pH 7.4

Experimental Protocols

General Workflow for Chromogenic Assay

The following diagram illustrates the general workflow for a chromogenic assay using this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer (e.g., Tris-HCl) - Enzyme (FXa or FIXa) - Substrate - Inhibitor (if applicable) Samples Prepare Samples: - Dilute enzyme and substrate - Prepare inhibitor dilutions Reagents->Samples Incubate Pre-incubate enzyme with inhibitor (or buffer) Samples->Incubate Initiate Initiate reaction by adding substrate Incubate->Initiate Measure Measure absorbance at 405 nm over time (kinetic) or at a fixed endpoint Initiate->Measure Calculate Calculate initial reaction velocity (rate of ΔA405/min) Measure->Calculate Plot Plot data: - Velocity vs. Substrate concentration - % Inhibition vs. Inhibitor concentration Calculate->Plot Determine Determine kinetic parameters (Km, Vmax) or IC50 Plot->Determine

General workflow for a chromogenic enzyme assay.
Protocol 1: Determination of Factor Xa Activity

This protocol provides a general method for determining the activity of Factor Xa using this compound.

Materials:

  • Purified human Factor Xa

  • This compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.4

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in sterile water.

    • Dilute the Factor Xa enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Pre-warm all reagents and the microplate to 37°C.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the diluted Factor Xa solution to each well.

    • For inhibitor studies, add 25 µL of the inhibitor solution at various concentrations. For control wells, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 25 µL of the this compound solution to each well. The final substrate concentration should typically be around the Km value (~0.8 mM).

    • Immediately place the plate in the microplate reader, pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic assay). Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) by adding 50 µL of 50% acetic acid and read the final absorbance.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔA/min).

    • Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline at 405 nm is approximately 10,000 M⁻¹cm⁻¹.

Protocol 2: Screening for Factor IXa Inhibitors

This protocol outlines a method for screening potential inhibitors of Factor IXa.

Materials:

  • Purified human Factor IXa

  • This compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4

  • Test compounds (potential inhibitors)

  • Microplate reader and 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in sterile water.

    • Dilute Factor IXa in Assay Buffer to a working concentration.

    • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO), and then dilute further in Assay Buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add 50 µL of the diluted Factor IXa solution.

    • Add 25 µL of the test compound dilutions to the sample wells.

    • For positive control wells (no inhibition), add 25 µL of Assay Buffer.

    • For negative control wells (background), add 75 µL of Assay Buffer (no enzyme).

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the this compound solution to all wells. The final substrate concentration should be optimized, often near the Km value (3.62 mM in the presence of ethylene glycol).

    • Measure the absorbance at 405 nm kinetically at 37°C for 20-30 minutes.

  • Data Analysis:

    • Determine the initial velocity for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Peptide Synthesis Overview

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). While detailed protocols are proprietary, the general strategy involves the sequential coupling of amino acids on a solid support.

A key challenge in synthesizing peptide-p-nitroanilides is the low nucleophilicity of the amino group of pNA.[1] Modern approaches may utilize a modified pNA analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2), which can be pre-attached to the resin, simplifying the subsequent coupling of the peptide chain using standard Fmoc or Boc chemistry.[1]

G Resin Start with solid support resin Attach_pNA Attach p-nitroanilide (or analog) to the resin Resin->Attach_pNA Deprotect1 Deprotect the amino group Attach_pNA->Deprotect1 Couple_Arg Couple protected Arginine Deprotect1->Couple_Arg Wash1 Wash Couple_Arg->Wash1 Deprotect2 Deprotect Wash1->Deprotect2 Couple_Gly Couple protected Glycine Deprotect2->Couple_Gly Wash2 Wash Couple_Gly->Wash2 Deprotect3 Deprotect Wash2->Deprotect3 Couple_Nle Couple protected D-Norleucine Deprotect3->Couple_Nle Wash3 Wash Couple_Nle->Wash3 Deprotect4 Deprotect Wash3->Deprotect4 Couple_Moc Couple Methoxycarbonyl group Deprotect4->Couple_Moc Cleave Cleave peptide from resin and remove side-chain protecting groups Couple_Moc->Cleave Purify Purify by HPLC Cleave->Purify

Simplified solid-phase synthesis workflow.

Signaling Pathway Context: The Coagulation Cascade

This compound is a tool to study enzymes within the coagulation cascade, a complex series of proteolytic events leading to the formation of a fibrin clot. The diagram below illustrates the central roles of Factor IXa and Factor Xa in this pathway.

Simplified diagram of the coagulation cascade.

In this pathway, both the intrinsic (activated by contact with a damaged surface) and extrinsic (activated by tissue factor release) pathways converge on the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in the common pathway, leading to the generation of thrombin and subsequent fibrin clot formation.[4][5] The use of this compound allows for the specific and sensitive measurement of the activity of Factor IXa and Factor Xa, providing insights into the regulation of this critical physiological process.

References

Application Notes and Protocols for Methoxycarbonyl-D-Nle-Gly-Arg-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycarbonyl-D-Nle-Gly-Arg-pNA (para-nitroanilide) is a synthetic chromogenic substrate primarily utilized for the kinetic determination of coagulation Factor Xa (FXa) activity.[1][2] This peptide, containing the non-natural amino acid D-Norleucine (D-Nle), is also a substrate for Factor IXa (FIXa).[1][3] The principle of the assay is based on the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety by FXa. This reaction liberates the yellow-colored pNA, which can be quantitatively measured by monitoring the increase in absorbance at 405 nm.[4] The rate of pNA release is directly proportional to the enzymatic activity of FXa. These characteristics make it a valuable tool in drug discovery and development for screening FXa inhibitors and in biochemical research for studying enzyme kinetics.[4][5]

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C22H34N8O7[6]
Molecular Weight 522.55 g/mol [6]
Appearance Solid[6]
Solubility 25 mg/mL in methanol:water (1:9)
Storage Temperature 2-8°C (short-term), ≤ -10°C (long-term)[4]
Absorbance Peak (pNA) 405 nm[4]

Protocols

Preparation of Stock Solution (1 mM)

This protocol describes the preparation of a 1 mM stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), if needed for initial solubilization

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh out 5.23 mg of this compound powder.

  • Dissolution:

    • Primary Method (Aqueous): Add 10 mL of sterile, nuclease-free water to the powder. Vortex thoroughly for 1-2 minutes until fully dissolved. Chromogenic substrates dissolved in sterile water are generally stable.[1]

    • Alternative Method (DMSO): For substrates with lower aqueous solubility, initially dissolve the powder in a small volume of DMSO (e.g., 100 µL) and then dilute to the final volume with sterile water. The final DMSO concentration in the assay should not exceed 10%.[1]

  • Aliquoting: Dispense the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7] When stored in sterile water in the refrigerator (2-8°C), chromogenic substrate solutions can be stable for over six months.[1]

In Vitro Factor Xa Activity Assay

This protocol provides a method for determining the activity of purified Factor Xa or for screening potential inhibitors using this compound.

Materials:

  • This compound stock solution (1 mM)

  • Purified active Factor Xa

  • Assay Buffer (e.g., 50 mM Tris-HCl, 175 mM NaCl, pH 8.4)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the desired concentrations of Factor Xa and any test compounds (e.g., inhibitors) by diluting them in the Assay Buffer.

    • Dilute the 1 mM this compound stock solution to the desired final working concentration (e.g., 0.2 mM) with Assay Buffer. It is crucial to pre-warm all solutions to 37°C before starting the assay.[1]

  • Assay Setup:

    • To each well of the 96-well microplate, add the following in the specified order:

      • 50 µL of Assay Buffer (or test compound/inhibitor at various concentrations).

      • 25 µL of Factor Xa solution.

    • Mix gently and incubate the plate at 37°C for 10 minutes to allow for any inhibitor interaction with the enzyme.

  • Initiation of Reaction:

    • Add 25 µL of the pre-warmed this compound working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Measurement:

    • Immediately place the microplate in a plate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).

  • Data Analysis:

    • Determine the rate of the reaction (V, in mOD/min) from the linear portion of the absorbance versus time curve.

    • For inhibitor screening, plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Quantitative Data Summary

ParameterRecommended Value/Range
Substrate Concentration 0.1 - 1.0 mM (Km for human FXa is ~0.8 mM)
Factor Xa Concentration 1 - 10 ng/well (or as empirically determined)
Assay Buffer pH 8.4
Incubation Temperature 37°C[1]
Measurement Wavelength 405 nm[4]

Potential Interferences

Chromogenic assays can be susceptible to interference from substances present in the sample that absorb light at 405 nm.[8] Common interfering substances include:

  • Hemolysis: Free hemoglobin in the sample can lead to falsely increased absorbance readings.[7]

  • Icterus: High levels of bilirubin can interfere with the assay.[7]

  • Lipemia: Turbidity from high lipid concentrations can affect absorbance measurements.[8]

  • Other Proteases: While this compound is relatively specific for Factor Xa and IXa, other serine proteases present in a sample could potentially cleave the substrate, leading to an overestimation of activity.

Visualizations

Enzymatic Cleavage of this compound by Factor Xa

G cluster_substrate Substrate cluster_enzyme Enzyme cluster_products Products Substrate This compound FXa Factor Xa Substrate->FXa Peptide Methoxycarbonyl-D-Nle-Gly-Arg FXa->Peptide Cleavage pNA p-Nitroaniline (Yellow) FXa->pNA Release

Caption: Enzymatic reaction of Factor Xa with its chromogenic substrate.

Experimental Workflow for Factor Xa Activity Assay

G start Start prep Prepare Reagents (Substrate, FXa, Buffer) start->prep add_reagents Add Buffer/Inhibitor and FXa to Plate prep->add_reagents incubate Incubate at 37°C for 10 min add_reagents->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Absorbance at 405 nm (Kinetic) add_substrate->measure analyze Analyze Data (Calculate Rate, IC50) measure->analyze end End analyze->end

Caption: Workflow for a typical in vitro Factor Xa activity assay.

References

Application Notes and Protocols for Methoxycarbonyl-D-Nle-Gly-Arg-pNA Assay in Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Methoxycarbonyl-D-Nle-Gly-Arg-pNA (p-nitroanilide) assay is a robust and sensitive method for measuring the activity of trypsin-like serine proteases and for screening potential inhibitors. This chromogenic substrate is particularly useful for enzymes involved in the coagulation cascade, such as Factor Xa (FXa) and Factor IXa (FIXa).[1] The principle of the assay is based on the enzymatic hydrolysis of the peptide substrate by the target protease, which cleaves the bond between arginine (Arg) and p-nitroaniline (pNA). This cleavage releases the chromophore pNA, resulting in a yellow color that can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the rate of color development. This allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Core Applications

  • High-Throughput Screening (HTS): The simplicity and compatibility with microplate formats make this assay ideal for screening large compound libraries to identify potential serine protease inhibitors.

  • Structure-Activity Relationship (SAR) Studies: It allows for the rapid evaluation of the potency of newly synthesized inhibitor analogs to guide lead optimization in drug discovery programs.

  • Enzyme Kinetics: The assay can be used to determine key kinetic parameters such as the Michaelis constant (Km) and maximal velocity (Vmax) for the enzyme-substrate interaction.

  • Mechanism of Inhibition Studies: By varying the concentrations of both the substrate and the inhibitor, it is possible to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Signaling Pathway and Assay Principle

The this compound assay directly measures the catalytic activity of a target serine protease. In the context of the coagulation cascade, Factor Xa is a critical enzyme that catalyzes the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot. Inhibitors of Factor Xa are therefore important anticoagulants.

Assay_Principle Assay Principle for Factor Xa Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition FactorXa Factor Xa Products Cleaved Peptide + pNA (Yellow) FactorXa->Products Hydrolysis Substrate This compound (Colorless) Substrate->FactorXa Binds to Inhibitor Test Inhibitor FactorXa_Inhib Factor Xa Inhibitor->FactorXa_Inhib InactiveComplex Factor Xa-Inhibitor Complex (Inactive) InactiveComplex->Substrate_Inhib No Reaction FactorXa_Inhib->InactiveComplex

Caption: Diagram illustrating the enzymatic cleavage of the chromogenic substrate and its inhibition.

Experimental Protocols

Materials and Reagents
  • Enzyme: Human Factor Xa (recombinant)

  • Substrate: this compound

  • Inhibitor: Test compounds and a known reference inhibitor (e.g., Rivaroxaban)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing NaCl (e.g., 150 mM) and CaCl2 (e.g., 5 mM).

  • Solvent: 100% DMSO for dissolving compounds.

  • Microplates: 96-well, clear, flat-bottom plates.

  • Spectrophotometer: Microplate reader capable of measuring absorbance at 405 nm.

Preparation of Reagents
  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 150 mM NaCl, and 5 mM CaCl2 in deionized water. Adjust the pH to 8.0.

  • Enzyme Stock Solution: Reconstitute lyophilized Factor Xa in the assay buffer to a stock concentration (e.g., 1 µM). Aliquot and store at -80°C.

  • Substrate Stock Solution: Dissolve this compound in deionized water or a mixture of methanol and water (1:9) to a stock concentration (e.g., 10 mM). Store at -20°C.

  • Inhibitor Stock Solutions: Dissolve test compounds and the reference inhibitor in 100% DMSO to a high concentration (e.g., 10 mM).

Experimental Workflow for Inhibitor Screening

Experimental_Workflow Inhibitor Screening Workflow Start Start Prep_Plates Prepare 96-well plates with serial dilutions of inhibitors in DMSO. Start->Prep_Plates Add_Enzyme Add Factor Xa solution to each well. Prep_Plates->Add_Enzyme Incubate_1 Pre-incubate enzyme and inhibitor at room temperature (e.g., 15 min). Add_Enzyme->Incubate_1 Add_Substrate Initiate reaction by adding the chromogenic substrate solution. Incubate_1->Add_Substrate Measure_Abs Measure absorbance at 405 nm in kinetic mode for a set period (e.g., 30 min). Add_Substrate->Measure_Abs Analyze_Data Calculate the reaction rate (V) for each well. Measure_Abs->Analyze_Data Calc_Inhibition Determine the percent inhibition for each inhibitor concentration. Analyze_Data->Calc_Inhibition Calc_IC50 Plot percent inhibition vs. inhibitor concentration and calculate the IC50 value. Calc_Inhibition->Calc_IC50 End End Calc_IC50->End

Caption: A stepwise workflow for the inhibitor screening assay.

Detailed Assay Protocol
  • Compound Plating:

    • Create a serial dilution of the test compounds and the reference inhibitor in a 96-well plate. Typically, an 8-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is performed.

    • Include wells with DMSO only for the 100% activity control (no inhibition) and wells with a known potent inhibitor at a high concentration for the 0% activity control (maximal inhibition).

    • Transfer a small volume (e.g., 1 µL) of the compound dilutions to the final assay plate.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of Factor Xa in the assay buffer at the desired final concentration (e.g., 5 nM).

    • Add the enzyme solution to each well of the assay plate containing the compounds. The final volume at this stage might be, for example, 50 µL.

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the this compound substrate in the assay buffer. The final concentration should be at or near the Km value (approximately 0.8 mM for human Factor Xa) to ensure good sensitivity for competitive inhibitors.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells. The final assay volume could be, for example, 100 µL.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).

  • Data Analysis:

    • For each well, determine the reaction rate (velocity, V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100 Where:

      • V_inhibitor is the rate in the presence of the test compound.

      • V_no_inhibitor is the rate of the 100% activity control (DMSO only).

      • V_blank is the rate of a control well with no enzyme.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

The results of an inhibitor screening assay are typically summarized in a table that includes the compound identifier, the determined IC50 value, and any other relevant parameters such as the Hill slope and the R² value of the curve fit.

Table 1: Example of IC50 Determination for a Known Factor Xa Inhibitor

CompoundTargetAssay SubstrateIC50 (nM)Hill SlopeR² Value
RivaroxabanFactor XaChromogenic pNA Substrate2.51.10.99

Note: The data presented here are representative values for the well-characterized Factor Xa inhibitor Rivaroxaban and are intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Troubleshooting and Considerations

  • Substrate Concentration: The choice of substrate concentration is critical. Using a concentration close to the Km is generally recommended for screening competitive inhibitors.

  • DMSO Tolerance: Ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid significant effects on enzyme activity.

  • Compound Interference: Some test compounds may absorb light at 405 nm. It is important to run control wells with the compound but without the enzyme to correct for any background absorbance.

  • Assay Linearity: The reaction rate should be linear over the measurement period. If substrate depletion occurs, the time course will become non-linear. In such cases, use a shorter measurement time or a lower enzyme concentration.

  • Z'-factor: For high-throughput screening, the quality and robustness of the assay can be assessed by calculating the Z'-factor, which should ideally be > 0.5.

By following these detailed application notes and protocols, researchers can effectively utilize the this compound assay for the discovery and characterization of novel serine protease inhibitors.

References

Application Notes and Protocols for Methoxycarbonyl-D-Nle-Gly-Arg-pNA in Plasma-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic chromogenic substrate primarily utilized in plasma-based assays to determine the activity of specific coagulation factors, most notably Factor Xa (FXa). This document provides detailed application notes and protocols for its use, focusing on the chromogenic anti-Xa assay, a critical tool for monitoring anticoagulant therapies.

The principle of the assay involves the enzymatic cleavage of the peptide substrate by Factor Xa, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the activity of Factor Xa. In a clinical context, this substrate is integral to functional assays that measure the inhibitory effect of anticoagulants on FXa, providing crucial information for dose adjustment and therapeutic monitoring. While also a substrate for Factor IXa (FIXa) under specific in vitro conditions, its primary and most widespread application in plasma is related to FXa.

Principle of the Chromogenic Anti-Xa Assay

The chromogenic anti-Xa assay is a functional, indirect measurement of anticoagulants that inhibit Factor Xa. The assay is performed by adding a known excess of Factor Xa to a plasma sample containing an anti-Xa anticoagulant (e.g., heparin, low molecular weight heparin, or direct oral anticoagulants). The anticoagulant in the plasma will inhibit a portion of the added Factor Xa. The residual, uninhibited Factor Xa then cleaves the this compound substrate, releasing the yellow-colored p-nitroaniline (pNA). The intensity of the color is inversely proportional to the concentration of the anti-Xa anticoagulant in the plasma sample.[1][2][3][4]

Signaling Pathway: The Intrinsic Pathway of Coagulation

The activation of Factor X is a critical convergence point for the intrinsic and extrinsic pathways of the coagulation cascade. The following diagram illustrates the intrinsic (contact activation) pathway leading to the formation of Factor Xa, the primary target enzyme for the chromogenic assay described herein.

cluster_intrinsic Intrinsic (Contact Activation) Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact with negatively charged surface Prekallikrein Prekallikrein Factor XIIa->Prekallikrein Factor XI Factor XI Factor XIIa->Factor XI Kallikrein Kallikrein Prekallikrein->Kallikrein HMWK HMW Kininogen HMWK->Factor XII HMWK->Prekallikrein Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Tenase Complex Factor VIIIa Factor VIIIa / PL / Ca2+ Factor VIIIa->Factor IXa Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Prothrombinase Complex Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Factor Va Factor Va / PL / Ca2+ Factor Va->Factor Xa

Intrinsic and Common Coagulation Pathways

Experimental Protocols

Chromogenic Anti-Xa Assay for Heparin Monitoring

This protocol is designed to measure the activity of unfractionated heparin (UFH) or low-molecular-weight heparin (LMWH) in human plasma.

1. Materials and Reagents:

  • This compound Substrate: Reconstitute according to the manufacturer's instructions to a final concentration of 1-3 mM.

  • Bovine Factor Xa: Reconstitute and dilute to a working concentration that provides a linear response in the assay.

  • Tris Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.4, containing a suitable stabilizer (e.g., 1% BSA).

  • Antithrombin (AT): May be included in the Factor Xa reagent or added separately, particularly if the plasma sample is suspected to have low AT levels.

  • Reaction Stop Solution: 20-50% Acetic Acid or 2% Citric Acid.

  • Patient and Control Plasma: Platelet-poor plasma collected in 3.2% sodium citrate.

  • Calibrators: Plasma calibrators with known concentrations of the specific heparin being measured.

  • 96-well microplate

  • Microplate reader with a 405 nm filter

  • Incubator at 37°C

2. Specimen Collection and Preparation:

  • Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).

  • Centrifuge at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.

  • Carefully aspirate the plasma, avoiding the buffy coat, and transfer to a clean plastic tube.

  • If not assayed immediately, plasma can be stored at 2-8°C for up to 4 hours or frozen at -20°C or lower for longer periods. Thaw frozen samples rapidly at 37°C before use.

3. Assay Procedure (Kinetic Method):

  • Pre-warm all reagents and samples to 37°C.

  • In a 96-well microplate, add 50 µL of diluted patient plasma, control plasma, or calibrator.

  • Add 50 µL of the Factor Xa reagent to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-120 seconds) to allow for the inhibition of Factor Xa by the heparin-antithrombin complex.

  • Initiate the chromogenic reaction by adding 50 µL of the pre-warmed this compound substrate solution to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C and measure the change in absorbance at 405 nm over time (e.g., every 15 seconds for 2-5 minutes).

  • The rate of pNA formation (ΔOD/min) is calculated from the linear portion of the kinetic curve.

4. Assay Procedure (Endpoint Method):

  • Follow steps 1-4 of the kinetic method.

  • Initiate the chromogenic reaction by adding 50 µL of the pre-warmed this compound substrate solution to each well.

  • Incubate at 37°C for a fixed period (e.g., 3-10 minutes).

  • Stop the reaction by adding 50 µL of the stop solution.

  • Read the absorbance at 405 nm.

  • A blank reading (reagents without plasma) should be subtracted from all sample readings.

5. Data Analysis:

  • Construct a calibration curve by plotting the known concentrations of the heparin calibrators against their corresponding ΔOD/min (kinetic) or final absorbance (endpoint). The relationship will be inverse.

  • Determine the heparin concentration in the patient and control samples by interpolating their results from the calibration curve.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Collect_Blood Collect Blood in Sodium Citrate Centrifuge Centrifuge at 1500 x g Collect_Blood->Centrifuge Isolate_Plasma Isolate Platelet-Poor Plasma Centrifuge->Isolate_Plasma Add_Plasma Add Plasma/Calibrator/ Control to Microplate Isolate_Plasma->Add_Plasma Prewarm Pre-warm reagents and samples to 37°C Prewarm->Add_Plasma Add_FXa Add excess Factor Xa Add_Plasma->Add_FXa Incubate_Inhibition Incubate at 37°C (Inhibition Step) Add_FXa->Incubate_Inhibition Add_Substrate Add Methoxycarbonyl-D-Nle- Gly-Arg-pNA Incubate_Inhibition->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) Add_Substrate->Measure_Absorbance Calibration_Curve Generate Calibration Curve Measure_Absorbance->Calibration_Curve Interpolate Interpolate Patient Sample Concentration Calibration_Curve->Interpolate

Chromogenic Anti-Xa Assay Workflow

Data Presentation

Quantitative Data Summary
ParameterValueEnzymeConditionsReference
Km ~0.8 mMHuman Factor XaPurified system[5]
Km 3.62 mMFactor IXaIn the presence of 33% ethylene glycol, pH 7.4[6]
Therapeutic Ranges for Anticoagulants using Anti-Xa Assay
AnticoagulantTherapeutic Range (anti-Xa IU/mL)Dosing Regimen
Unfractionated Heparin (UFH) 0.3 - 0.7Continuous IV infusion
Low-Molecular-Weight Heparin (LMWH) 0.5 - 1.2Prophylactic or Therapeutic doses
Rivaroxaban Drug-specific calibration required (ng/mL)Varies
Apixaban Drug-specific calibration required (ng/mL)Varies

Note: Therapeutic ranges can vary between institutions and patient populations. Direct oral anticoagulant (DOAC) monitoring requires drug-specific calibrators and is not standardized in the same way as heparin monitoring.[7][8]

Applications in Research and Drug Development

  • Monitoring of Anticoagulant Therapy: The primary clinical application is the monitoring of heparin, LMWH, and DOACs to ensure therapeutic efficacy and minimize bleeding risk.[3][7]

  • Drug Discovery and Development: This assay is crucial for the preclinical and clinical development of new anticoagulant drugs that target Factor Xa. It allows for the determination of potency (IC50) and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

  • Assessment of Antithrombin Deficiency: The chromogenic anti-Xa assay can be adapted to measure antithrombin activity in plasma. In this variation, the patient's plasma is the source of antithrombin, and the degree of Factor Xa inhibition is proportional to the antithrombin activity.[2][9][10]

  • Research on Coagulation Disorders: The assay can be used in research settings to investigate hyper- or hypo-coagulable states by measuring the overall plasma anti-Xa activity or the effect of specific inhibitors.

Quality Control and Troubleshooting

  • Controls: Always include normal and abnormal (high and low) control plasmas with each assay run to ensure the validity of the results.

  • Calibration Curve: A new calibration curve should be generated for each batch of reagents or each new assay run.

  • Interferences: Hemolysis, icterus, and lipemia can interfere with spectrophotometric readings. Certain plasma components or other medications may also affect the assay. For example, in the presence of a direct oral anticoagulant, the anti-Xa assay for heparin will be falsely elevated.[3][8]

  • Platelet Contamination: Inadequately prepared platelet-poor plasma can lead to the release of platelet factor 4 (PF4), which neutralizes heparin and can lead to an underestimation of its activity.[7]

References

Measuring Enzyme Kinetics with Methoxycarbonyl-D-Nle-Gly-Arg-pNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic chromogenic substrate widely utilized in the study of serine proteases. Its specific amino acid sequence allows for the sensitive and specific measurement of the enzymatic activity of key enzymes in the coagulation cascade, such as Factor Xa (FXa) and Factor IXa (FIXa), as well as the digestive enzyme trypsin. Upon cleavage by the target enzyme at the carboxyl side of the arginine residue, the chromophore p-nitroaniline (pNA) is released. The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This property makes it an invaluable tool for determining enzyme kinetics, screening for inhibitors, and characterizing the mechanism of action of novel drug candidates.

This document provides detailed application notes and protocols for the use of this compound in measuring the kinetics of Factor Xa, Factor IXa, and trypsin.

Principle of the Assay

The enzymatic reaction is based on the hydrolysis of the amide bond between arginine and p-nitroaniline in the substrate by a serine protease. The release of the yellow-colored p-nitroaniline leads to an increase in absorbance at 405 nm, which can be continuously monitored.

Enzymatic Reaction Substrate This compound (Colorless) Enzyme Enzyme (Factor Xa, Factor IXa, or Trypsin) Substrate->Enzyme Binding Products Methoxycarbonyl-D-Nle-Gly-Arg + p-Nitroaniline (Yellow) Enzyme->Products Cleavage

Caption: Enzymatic cleavage of the chromogenic substrate.

Quantitative Data Summary

The following table summarizes the known kinetic parameters for the interaction of this compound with Factor Xa and Factor IXa. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature, and the presence of cofactors).

EnzymeMichaelis-Menten Constant (Km)Catalytic Constant (kcat)Specificity Constant (kcat/Km)
Human Factor Xa~0.8 mM[1]Data not availableData not available
Factor IXa3.62 mM (in the presence of 33% ethylene glycol)[2]Data not availableData not available
TrypsinData not availableData not availableData not available

Experimental Protocols

General Considerations
  • Reagent Preparation: All reagents should be of high purity. Prepare stock solutions in appropriate solvents and store them under recommended conditions. The substrate is typically dissolved in a small amount of an organic solvent like DMSO before being diluted in the assay buffer.

  • Temperature Control: Serine protease activity is highly dependent on temperature. It is crucial to maintain a constant temperature (typically 37°C) throughout the experiment using a temperature-controlled microplate reader or water bath.

  • Initial Velocity Measurement: To accurately determine kinetic parameters, it is essential to measure the initial reaction velocity (V₀). This is the linear phase of the reaction where substrate concentration is not yet limiting.

  • Controls: Include appropriate controls in your experiments, such as a blank (no enzyme) to account for non-enzymatic substrate hydrolysis and a positive control (enzyme with no inhibitor).

Protocol 1: Determination of Km and Vmax for Factor Xa

This protocol describes the determination of the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for Factor Xa using this compound.

Materials:

  • Human Factor Xa

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of substrate dilutions: Prepare a range of concentrations of this compound in the assay buffer. A typical range would be from 0.1 to 5 times the expected Km (e.g., 0.1 mM to 4 mM).

  • Add substrate to the microplate: Pipette a fixed volume (e.g., 50 µL) of each substrate dilution into the wells of the microplate.

  • Pre-warm the plate: Incubate the microplate at 37°C for 5-10 minutes to allow the substrate solutions to reach the desired temperature.

  • Initiate the reaction: Add a fixed concentration of Factor Xa (e.g., 50 µL of a 10 nM solution) to each well to start the reaction. The final enzyme concentration should be chosen to ensure a linear rate of product formation for a reasonable period (e.g., 10-20 minutes).

  • Monitor absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

  • Calculate initial velocities: For each substrate concentration, determine the initial velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve. Convert the change in absorbance per minute to moles of pNA produced per minute using the molar extinction coefficient of pNA (ε₄₀₅ = 10,600 M⁻¹cm⁻¹), corrected for the path length of the solution in the microplate well.

  • Data Analysis: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.

Km_Vmax_Workflow A Prepare Substrate Dilutions B Add Substrate to Microplate A->B C Pre-warm Plate to 37°C B->C D Add Enzyme to Initiate Reaction C->D E Monitor Absorbance at 405 nm D->E F Calculate Initial Velocities (V₀) E->F G Plot V₀ vs. [S] F->G H Determine Km and Vmax via Non-linear Regression G->H

Caption: Workflow for Km and Vmax determination.

Protocol 2: Enzyme Inhibition Assay and Determination of Ki

This protocol outlines the procedure for determining the inhibition constant (Ki) of a competitive inhibitor for a serine protease using this compound.

Materials:

  • Target Enzyme (e.g., Factor Xa, Factor IXa, or Trypsin)

  • This compound

  • Test Inhibitor

  • Assay Buffer (enzyme-specific)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare inhibitor dilutions: Create a series of dilutions of the test inhibitor in the assay buffer.

  • Pre-incubation: In the wells of a microplate, add a fixed concentration of the enzyme and varying concentrations of the inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15-30 minutes) at 37°C to allow for the binding equilibrium to be reached.

  • Initiate the reaction: Add a fixed concentration of the this compound substrate to each well to start the reaction. The substrate concentration should ideally be close to the Km value for the enzyme.

  • Monitor absorbance: Immediately measure the absorbance at 405 nm over time, as described in Protocol 1.

  • Calculate initial velocities: Determine the initial velocity (V₀) for each inhibitor concentration.

  • Data Analysis:

    • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Ki Determination: To determine the mode of inhibition and the Ki value, repeat the experiment with multiple fixed inhibitor concentrations over a range of substrate concentrations. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km at different inhibitor concentrations. The Cheng-Prusoff equation can also be used to calculate Ki from the IC₅₀ value for competitive inhibitors: Ki = IC₅₀ / (1 + [S]/Km).[3]

Ki_Determination A Prepare Inhibitor Dilutions B Pre-incubate Enzyme and Inhibitor A->B C Add Substrate to Initiate Reaction B->C D Monitor Absorbance at 405 nm C->D E Calculate Initial Velocities (V₀) D->E F Plot % Inhibition vs. [Inhibitor] E->F H Perform Kinetic Studies at Multiple [S] and [I] E->H G Determine IC₅₀ F->G I Lineweaver-Burk Plot Analysis H->I J Calculate Ki I->J

References

Troubleshooting & Optimization

Troubleshooting Methoxycarbonyl-D-Nle-Gly-Arg-pNA assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other issues encountered during the use of the Methoxycarbonyl-D-Nle-Gly-Arg-pNA chromogenic assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

This assay is a chromogenic method used to measure the activity of certain proteases, such as Factor Xa and Factor IXa.[1][2] The substrate, this compound, is a synthetic peptide that mimics the natural target of these enzymes. When the enzyme cleaves the substrate at the arginine residue, it releases the chromophore p-nitroaniline (pNA). Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.

Q2: What are the optimal conditions for this assay?

Optimal conditions can vary depending on the specific enzyme being assayed. However, general recommendations are provided in the table below. It is always advisable to empirically determine the optimal conditions for your specific experimental setup.

Q3: How should I prepare the this compound substrate?

The substrate is typically a solid that needs to be dissolved to create a stock solution. It is soluble in a mixture of methanol and water (e.g., 1:9 v/v) or directly in water.[3] For an endotoxin assay using a similar substrate, reconstitution in pyrogen-free water to a stock concentration of 2.0 mM is recommended, followed by dilution to the working concentration in the assay buffer.[4]

Q4: What concentration of substrate and enzyme should I use?

The optimal concentrations depend on the kinetic properties of the enzyme. A common starting point for the substrate concentration is at or near its Michaelis-Menten constant (Km). For human Factor Xa, the Km for a similar substrate is approximately 0.8 mM.[3] A substrate concentration of 0.8 mM has been used in an endotoxin assay with a similar substrate.[4] The enzyme concentration should be adjusted to ensure a linear reaction rate over the desired time course.

Troubleshooting Guide

High Background

Problem: The absorbance of the blank or negative control wells is unusually high.

Possible Cause Recommended Solution
Substrate Instability/Spontaneous Hydrolysis Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the lyophilized substrate and stock solutions protected from light and moisture at -20°C.[2]
Contaminated Reagents Use high-purity water and reagents. Ensure buffers are filtered and free of particulate matter. Check for microbial contamination in buffers, which can introduce proteases.
Non-enzymatic pNA Release High pH or the presence of certain chemicals can cause non-enzymatic hydrolysis of the substrate. Ensure the assay buffer pH is within the optimal range for the enzyme and does not contribute to background signal.
Dirty Microplate Use new, clean microplates for each assay. Ensure there are no residues from previous experiments.
Low Signal or No Activity

Problem: The change in absorbance over time is very low or non-existent, even with the enzyme present.

Possible Cause Recommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known positive control if available.
Suboptimal Assay Conditions Verify the pH, temperature, and ionic strength of the assay buffer are optimal for the enzyme's activity.
Incorrect Reagent Concentrations Double-check the dilutions of the enzyme and substrate. Ensure the final concentrations in the reaction are as intended.
Presence of Inhibitors Samples may contain endogenous inhibitors. If testing biological samples, consider sample preparation steps to remove potential inhibitors.
High Variability Between Replicates

Problem: There are significant differences in the readings of replicate wells.

Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. When adding reagents to a 96-well plate, be mindful of the order and timing to minimize variations in reaction start times.
Inconsistent Temperature Ensure the microplate is uniformly equilibrated to the assay temperature before adding the final reagent to start the reaction. Avoid temperature gradients across the plate.
Well-to-Well Contamination Be careful to avoid splashing or cross-contamination between wells during reagent addition.
Bubbles in Wells Bubbles can interfere with the light path and affect absorbance readings. Visually inspect the plate and gently tap to dislodge any bubbles before reading.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Wavelength for pNA Detection 405 nm
Assay Temperature 37°CCan be optimized for specific enzymes.[4]
Assay Buffer 0.05 M Tris-HClpH and ionic strength should be optimized.[4]
pH 7.4 - 8.8The optimal pH can be enzyme-dependent. A pH of 7.4 is mentioned for a Factor IXa assay, while 8.8 is used for an endotoxin assay.[2][4]
Substrate Concentration 0.8 mM - 1.25 mMA starting point can be the Km value for the specific enzyme.[4]
Enzyme Concentration VariableShould be optimized to achieve a linear reaction rate within the desired assay time.
Solubility of Substrate Up to 25 mg/mL in water or methanol:water (1:9)[3][4]
Storage of Lyophilized Substrate 2-8°C or -20°C, protected from light and moisture[2][3]
Storage of Reconstituted Substrate 1 week at room temperature, 2 months at 2-8°C, or up to 6 months at -20°C (aliquoted to avoid freeze-thaw)[4]

Experimental Protocols

General Protocol for a Kinetic Assay in a 96-Well Plate

This protocol provides a general guideline. Users should optimize reagent concentrations and incubation times for their specific enzyme and experimental conditions.

Materials:

  • This compound substrate

  • Purified enzyme (e.g., Factor Xa)

  • Assay Buffer (e.g., 0.05 M Tris-HCl, pH 8.8, containing 0.2 M NaCl and 0.1% PEG 8000)[4]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature.

Procedure:

  • Prepare Reagents:

    • Equilibrate all reagents, including the assay buffer and microplate, to the desired assay temperature (e.g., 37°C).

    • Prepare a stock solution of the this compound substrate (e.g., 2.0 mM in pyrogen-free water).[4]

    • Dilute the substrate stock solution to the desired working concentration (e.g., 0.8 mM) in the assay buffer.[4]

    • Prepare a series of enzyme dilutions in the assay buffer.

  • Assay Setup:

    • Add a defined volume of the assay buffer to all wells.

    • Add a volume of your sample or enzyme standard to the appropriate wells. Include a negative control (no enzyme) to measure the background rate of substrate hydrolysis.

    • Pre-incubate the plate at the assay temperature for 5-10 minutes to ensure temperature equilibration.

  • Initiate the Reaction:

    • Add a defined volume of the substrate working solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Measure Absorbance:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a desired period (e.g., 10-30 minutes).

  • Data Analysis:

    • For each well, plot absorbance versus time.

    • Determine the initial reaction velocity (V0) from the linear portion of the curve (ΔAbs/min).

    • Subtract the rate of the negative control from the rates of the samples to correct for any non-enzymatic substrate hydrolysis.

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε for pNA at 405 nm is 9650 M⁻¹cm⁻¹.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Plate_Prep Equilibrate Plate and Reagents to Assay Temperature Reagents->Plate_Prep Add_Buffer_Enzyme Add Buffer and Enzyme/Sample to Wells Plate_Prep->Add_Buffer_Enzyme Pre_Incubate Pre-incubate Plate Add_Buffer_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Kinetic Read at 405 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Initial Velocity (ΔAbs/min) Measure_Absorbance->Calculate_Rate Analyze_Data Analyze and Interpret Results Calculate_Rate->Analyze_Data Troubleshooting_Tree cluster_high_bg High Background cluster_low_signal Low Signal cluster_variability High Variability Start Assay Problem Encountered High_BG Is background absorbance high? Start->High_BG Low_Signal Is signal too low? Start->Low_Signal High_Var Are replicates inconsistent? Start->High_Var Check_Substrate Check for substrate spontaneous hydrolysis. Prepare fresh. High_BG->Check_Substrate Yes Check_Reagents Check for reagent contamination. Check_Substrate->Check_Reagents Check_Enzyme Verify enzyme activity and storage. Low_Signal->Check_Enzyme Yes Check_Conditions Optimize assay conditions (pH, temp, concentrations). Check_Enzyme->Check_Conditions Check_Pipetting Review pipetting technique and calibration. High_Var->Check_Pipetting Yes Check_Temp Ensure uniform temperature across the plate. Check_Pipetting->Check_Temp

References

Methoxycarbonyl-D-Nle-Gly-Arg-pNA batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methoxycarbonyl-D-Nle-Gly-Arg-pNA. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch consistency of this chromogenic substrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a synthetic chromogenic substrate used to measure the activity of various serine proteases. It is particularly useful as a substrate for enzymes like trypsin and coagulation factors such as Factor IXa (FIXa) and Factor Xa (FXa).[1][2] The enzymatic cleavage of the bond between Arginine (Arg) and p-nitroaniline (pNA) releases the chromophore pNA, which can be detected spectrophotometrically at 405 nm.[3] Its applications are found in biochemical assays for drug discovery, diagnostic tool development, and in studies of the coagulation, fibrinolytic, and complement systems.[4][5]

Q2: We are observing different reaction rates with a new batch of the substrate compared to the old one. What could be the cause?

Batch-to-batch variability in reaction rates can stem from several factors. These can be broadly categorized into issues with the substrate itself, the enzyme, or the experimental conditions. Potential causes include:

  • Substrate Quality and Handling: Differences in purity, net peptide content, or improper storage of the new batch can affect its performance.

  • Enzyme Activity: The enzyme's activity might have changed over time due to storage conditions or freeze-thaw cycles.

  • Assay Conditions: Minor variations in buffer pH, ionic strength, or temperature can significantly impact enzyme kinetics.

  • Reagent Preparation: Inaccuracies in the preparation of the substrate or enzyme solutions can lead to inconsistent results.

Q3: How should this compound be properly stored and handled?

For long-term storage, the lyophilized powder should be stored at -20°C or colder.[6] Once reconstituted, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect the solution from light. The stability of the reconstituted substrate in solution will depend on the buffer composition.

Q4: Can the solvent used to dissolve the substrate affect the assay?

Yes, the choice of solvent can be critical. While many peptide substrates are dissolved in DMSO or water, the final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) as it can affect enzyme activity. It is crucial to ensure that the solvent is compatible with your experimental system and does not interfere with the assay.

Q5: What are the typical kinetic parameters (Km and Vmax) for this substrate?

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are dependent on the specific enzyme being assayed and the precise experimental conditions (e.g., pH, temperature, buffer composition). For a given enzyme, a significant shift in these parameters between batches of the substrate could indicate a consistency issue. It is recommended to perform a kinetic analysis on each new batch to verify its performance.

Troubleshooting Guides

Issue 1: Lower than Expected Reaction Velocity with a New Batch

If you observe a significantly lower reaction rate with a new batch of this compound, follow these troubleshooting steps.

Logical Troubleshooting Flow

G start Start: Low Reaction Velocity check_storage Verify Storage Conditions of New Batch start->check_storage check_prep Review Substrate Preparation Protocol check_storage->check_prep compare_lots Run Head-to-Head Comparison (Old vs. New Batch) check_prep->compare_lots analyze_enzyme Assess Enzyme Activity with a Control Substrate compare_lots->analyze_enzyme If new batch is still low test_conditions Evaluate Assay Conditions (pH, Temp, Buffer) compare_lots->test_conditions If both batches are low analyze_enzyme->test_conditions If enzyme is active contact_support Contact Technical Support with Data test_conditions->contact_support If conditions are optimal G start Start: High Background Signal no_enzyme_control Run 'No-Enzyme' Control with New Batch start->no_enzyme_control check_buffer Check for Buffer Contamination no_enzyme_control->check_buffer If signal increases hplc_analysis Perform HPLC Analysis of Substrate Purity no_enzyme_control->hplc_analysis If signal is high initially test_ph Verify pH of Assay Buffer check_buffer->test_ph test_ph->hplc_analysis If pH is correct and buffer is clean contact_support Contact Technical Support with Data hplc_analysis->contact_support G sub This compound enzyme Serine Protease (e.g., Trypsin, FXa) sub->enzyme binds to products Methoxycarbonyl-D-Nle-Gly-Arg + p-Nitroaniline (pNA) enzyme->products cleaves detection Spectrophotometric Detection (405 nm) products->detection measured by

References

Effect of pH and ionic strength on Methoxycarbonyl-D-Nle-Gly-Arg-pNA hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chromogenic substrate Methoxycarbonyl-D-Nle-Gly-Arg-pNA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments investigating the effects of pH and ionic strength on the enzymatic hydrolysis of this substrate.

Troubleshooting Guides

This section addresses common issues encountered during the hydrolysis of this compound.

Issue 1: No or Very Low Substrate Hydrolysis Signal

Question: I am not observing any significant increase in absorbance at 405 nm after adding my enzyme (e.g., Factor Xa, Trypsin). What could be the problem?

Answer:

Several factors could contribute to a lack of signal. Follow this troubleshooting workflow to identify the potential cause:

G Start No/Low Signal Enzyme_Activity Verify Enzyme Activity Start->Enzyme_Activity Substrate_Integrity Check Substrate Integrity Enzyme_Activity->Substrate_Integrity Enzyme OK End Signal Restored Enzyme_Activity->End Enzyme Inactive Assay_Conditions Review Assay Conditions (pH, Ionic Strength, Temperature) Substrate_Integrity->Assay_Conditions Substrate OK Substrate_Integrity->End Substrate Degraded Buffer_Composition Assess Buffer Composition Assay_Conditions->Buffer_Composition Conditions Correct Assay_Conditions->End Incorrect Conditions Instrument_Settings Check Spectrophotometer Settings Buffer_Composition->Instrument_Settings Buffer OK Buffer_Composition->End Interfering Components Instrument_Settings->End Settings Correct

Troubleshooting workflow for no/low signal.
  • Enzyme Activity:

    • Is your enzyme active? Enzymes can lose activity due to improper storage or handling. Test your enzyme with a known, reliable substrate to confirm its catalytic function.

    • Is the enzyme concentration sufficient? The rate of the reaction is dependent on the enzyme concentration. Try increasing the enzyme concentration in your assay.

  • Substrate Integrity:

    • Has the substrate degraded? this compound is a peptide and can be susceptible to degradation, especially if stored improperly. Ensure it has been stored according to the manufacturer's instructions (typically at -20°C or lower, protected from light and moisture). Prepare fresh substrate solutions for your experiments.

    • Is the substrate dissolved properly? Ensure the substrate is fully dissolved in the appropriate solvent before adding it to the assay buffer.

  • Assay Conditions:

    • Is the pH of your buffer optimal for the enzyme? Most serine proteases that cleave this substrate have a neutral to slightly alkaline optimal pH (typically pH 7.4-8.5). Extreme pH values can denature the enzyme and inhibit its activity.

    • Is the ionic strength appropriate? While the effect is enzyme-dependent, very high or very low ionic strengths can affect enzyme conformation and activity.

    • Is the temperature correct? Ensure your assay is being performed at the optimal temperature for your enzyme.

  • Buffer Composition:

    • Are there any inhibitory components in your buffer? Some buffer components can inhibit enzyme activity. For example, high concentrations of certain ions may be inhibitory. It is advisable to review the literature for your specific enzyme to check for known inhibitors.

  • Instrument Settings:

    • Are you measuring at the correct wavelength? The product of hydrolysis, p-nitroaniline (pNA), has a maximum absorbance at approximately 405 nm.

    • Is the spectrophotometer blanked correctly? Blank your instrument with a solution containing all components of your reaction mixture except the enzyme.

Issue 2: High Background Signal

Question: My blank (control with no enzyme) shows a high absorbance at 405 nm, or the absorbance increases over time without the enzyme. What is causing this?

Answer:

A high background signal is often due to the spontaneous hydrolysis of the substrate or the presence of contaminating substances.

  • Spontaneous Substrate Hydrolysis:

    • Is your buffer pH too high? At alkaline pH, p-nitroanilide substrates can undergo slow, spontaneous hydrolysis. If your experiment requires a high pH, you will need to subtract the rate of spontaneous hydrolysis (measured in your no-enzyme control) from the rate of the enzymatic reaction.

    • Has the substrate solution been stored for too long? Prepare fresh substrate solutions daily to minimize the accumulation of spontaneously hydrolyzed product.

  • Contamination:

    • Is your buffer or water contaminated with proteases? Use high-purity water and reagents to prepare your buffers.

    • Are your pipette tips or microplates contaminated? Use fresh, sterile labware for each experiment.

Issue 3: Inconsistent or Irreproducible Results

Question: I am getting significant variability between my replicate experiments. What are the likely causes?

Answer:

Inconsistent results can stem from several sources, often related to slight variations in experimental setup.

G Start Inconsistent Results Pipetting Check Pipetting Accuracy Start->Pipetting Mixing Ensure Thorough Mixing Pipetting->Mixing Temperature Verify Temperature Control Mixing->Temperature Timing Standardize Timing of Additions Temperature->Timing End Reproducible Results Timing->End

Workflow to improve reproducibility.
  • Pipetting Accuracy: Small variations in the volumes of enzyme or substrate can lead to large differences in reaction rates. Ensure your pipettes are calibrated and your technique is consistent.

  • Mixing: Ensure all components are thoroughly mixed upon addition, especially the enzyme, to initiate the reaction uniformly across the entire volume.

  • Temperature Control: Maintain a constant and uniform temperature in your reaction vessel (e.g., using a temperature-controlled plate reader or water bath).

  • Timing of Reagent Addition: The timing of the addition of the final reagent (usually the enzyme to start the reaction) should be consistent across all wells and experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the hydrolysis of this compound?

A1: The optimal pH depends on the enzyme being used. For many serine proteases like Factor Xa and trypsin, the optimal pH is typically in the range of 7.4 to 8.5. However, it is crucial to determine the optimal pH for your specific enzyme and experimental conditions by performing a pH-rate profile.

Q2: How does ionic strength affect the hydrolysis of this substrate?

A2: The effect of ionic strength is also enzyme-dependent. Generally, moderate ionic strengths (e.g., 50-150 mM NaCl) are used to maintain the native conformation of the enzyme. Very low ionic strength may lead to non-specific protein aggregation, while very high ionic strength can alter the enzyme's structure and activity, often by interfering with electrostatic interactions important for substrate binding or catalysis. The effect of ionic strength should be experimentally determined for your system.

Q3: Can I use different buffers for my experiments?

A3: Yes, but it is important to be aware that the type of buffer can influence enzyme activity. Different buffer ions can interact with the enzyme and affect its performance. When comparing results, it is essential to use the same buffer system. If you are investigating the effect of pH, use a series of buffers with overlapping pH ranges to ensure that any observed changes are due to pH and not the buffer species itself.

Q4: What is a typical Km value for this compound?

A4: The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is specific to the enzyme-substrate pair and the reaction conditions. For example, a reported Km value for the hydrolysis of this compound by coagulation Factor IXa at pH 7.4 is 3.62 mM. The Km for other enzymes like Factor Xa or trypsin will likely be different and should be determined experimentally.

Data Presentation

The following tables present hypothetical, yet representative, data on how pH and ionic strength could affect the kinetic parameters of Factor Xa-mediated hydrolysis of this compound. Note: This data is for illustrative purposes only and should be experimentally verified.

Table 1: Effect of pH on Kinetic Parameters of Factor Xa

pHKm (mM)Vmax (µM/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
6.01.2508.36.9 x 10³
6.50.97512.51.4 x 10⁴
7.00.69515.82.6 x 10⁴
7.40.412020.05.0 x 10⁴
8.00.511018.33.7 x 10⁴
8.50.79015.02.1 x 10⁴
9.01.06010.01.0 x 10⁴

Table 2: Effect of Ionic Strength (NaCl) on Kinetic Parameters of Factor Xa at pH 7.4

[NaCl] (mM)Km (mM)Vmax (µM/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
100.310016.75.6 x 10⁴
500.412020.05.0 x 10⁴
1000.511519.23.8 x 10⁴
1500.610517.52.9 x 10⁴
2500.88514.21.8 x 10⁴
5001.16010.09.1 x 10³

Experimental Protocols

Protocol 1: Determination of the pH-Rate Profile

This protocol outlines the steps to determine the effect of pH on the kinetics of this compound hydrolysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer_Prep Prepare Buffers (e.g., MES, PIPES, HEPES, TAPS) at various pH values Reagent_Prep Prepare Stock Solutions (Enzyme, Substrate) Buffer_Prep->Reagent_Prep Assay_Setup Set up reactions in a 96-well plate with buffer and substrate Reagent_Prep->Assay_Setup Initiate_Reaction Initiate reaction by adding enzyme Assay_Setup->Initiate_Reaction Measure_Absorbance Measure absorbance at 405 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate initial reaction rates Measure_Absorbance->Calculate_Rates Plot_Data Plot rates vs. pH Calculate_Rates->Plot_Data

Workflow for determining the pH-rate profile.
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 4-10). Use buffers with pKa values close to the desired pH to ensure adequate buffering capacity. Maintain a constant ionic strength across all buffers by adding a neutral salt like NaCl if necessary.

  • Reagent Preparation: Prepare concentrated stock solutions of your enzyme and this compound.

  • Assay Setup: In a 96-well plate, add the appropriate buffer and substrate to each well. Equilibrate the plate to the desired reaction temperature.

  • Reaction Initiation: Initiate the reaction by adding the enzyme to each well.

  • Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 405 nm at regular intervals.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each pH value from the linear portion of the absorbance vs. time plot. Plot V₀ as a function of pH to determine the optimal pH.

Protocol 2: Determination of the Effect of Ionic Strength

This protocol describes how to investigate the influence of ionic strength on the enzyme kinetics.

  • Buffer and Salt Preparation: Prepare a buffer at the optimal pH determined from Protocol 1. Prepare a series of stock solutions of a neutral salt (e.g., NaCl) at different concentrations.

  • Assay Setup: In a 96-well plate, add the buffer, varying concentrations of the salt solution, and the substrate to different wells. Ensure the final volume is consistent. Equilibrate the plate to the reaction temperature.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the enzyme and measure the absorbance at 405 nm over time.

  • Data Analysis: For each ionic strength, determine the kinetic parameters (Km and Vmax) by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. Plot Km and Vmax (or kcat) as a function of the salt concentration.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures and data should be validated in your own laboratory setting.

Validation & Comparative

A Comparative Guide to Methoxycarbonyl-D-Nle-Gly-Arg-pNA and Other Chromogenic Substrates for Factor Xa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Methoxycarbonyl-D-Nle-Gly-Arg-pNA, a widely used chromogenic substrate for Factor Xa (FXa), with other commercially available alternatives. The information presented is curated from publicly available experimental data to assist researchers in selecting the most appropriate substrate for their specific applications, such as enzyme kinetics studies, inhibitor screening, and quality control assays.

Introduction to Factor Xa and Chromogenic Substrates

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin.[1] Its central position in both the intrinsic and extrinsic pathways makes it a key target for anticoagulant therapies.[2] Chromogenic substrates are synthetic peptides that mimic the natural cleavage site of an enzyme and are conjugated to a chromophore, typically p-nitroaniline (pNA). When cleaved by the enzyme, the release of pNA can be measured spectrophotometrically, providing a quantitative measure of enzyme activity.[3]

This compound, also known under the trade name Pefachrome® FXa, is a synthetic substrate designed for the specific and sensitive measurement of Factor Xa activity.[4][5] This guide will compare its performance characteristics against other common FXa substrates.

Quantitative Comparison of Factor Xa Substrates

The selection of an appropriate chromogenic substrate is critical for the accuracy and sensitivity of a Factor Xa assay. Key performance indicators include the Michaelis constant (Km), the catalytic rate constant (kcat), and the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency is the most comprehensive parameter for comparing the specificity of different substrates.

Substrate NameChemical StructureKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹)SolubilityStability
This compound CH₃OCO-D-Nle-Gly-Arg-pNA106[6]140[6]1.32Soluble in water (up to 4 mM)[6] and methanol:water (1:9) (25 mg/mL)[5]Lyophilized form is stable at 2-8°C.[6]
Z-D-Arg-Gly-Arg-pNA (S-2765) Z-D-Arg-Gly-Arg-pNA100[7]290[7]2.90Soluble in water (>10 mM)Lyophilized form is stable at 2-8°C; reconstituted solution (2 mM in water) is stable for six months at 2-8°C.
Bz-Ile-Glu-Gly-Arg-pNA (S-2222) Bz-Ile-Glu-Gly-Arg-pNA~800 (human FXa)--Soluble in water.Information not readily available.
CH₃OCO-D-CHA-Gly-Arg-pNA CH₃OCO-D-CHA-Gly-Arg-pNA164 (human FXa)119.1 (calculated from Vmax)0.73Information not readily available.Information not readily available.
Suc-Ile-Glu(gamma-Pip)-Gly-Arg-pNA Suc-Ile-Glu(gamma-Pip)-Gly-Arg-pNA176 (human FXa)99.6 (calculated from Vmax)0.57Information not readily available.Information not readily available.

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer, pH, temperature, and enzyme source). The data presented here are compiled from various sources and should be used for comparative purposes.

Experimental Protocols

A generalized experimental protocol for determining Factor Xa activity using a chromogenic substrate is provided below. This protocol can be adapted for use in 96-well plates for high-throughput screening.

Materials:

  • Purified human or bovine Factor Xa

  • Chromogenic substrate (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., sterile water or DMSO) as recommended by the manufacturer.

    • Dilute the Factor Xa enzyme to the desired concentration in the assay buffer.

    • Prepare a series of substrate concentrations by diluting the stock solution in the assay buffer.

  • Assay Execution:

    • Add a fixed volume of the diluted Factor Xa solution to each well of the microplate.

    • To initiate the reaction, add a volume of the substrate solution to each well.

    • Immediately place the microplate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-15 minutes).

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve.

    • Plot the initial rates against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from the Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Signaling Pathways and Experimental Workflows

To provide a broader context for the application of these substrates, the following diagrams illustrate the central role of Factor Xa in the coagulation cascade and a typical experimental workflow for its activity measurement.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X VIIIa, PL, Ca²⁺ Xa Factor Xa X->Xa TF_VIIa Tissue Factor-VIIa Complex TF_VIIa->X Ca²⁺ Prothrombin Prothrombin (II) Xa->Prothrombin Va, PL, Ca²⁺ Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Fibrin_Clot Fibrin Clot Fibrin->Fibrin_Clot XIIIa

Caption: The Coagulation Cascade showing the central role of Factor Xa.

Experimental_Workflow Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reaction_Setup Reaction Setup in Microplate (Addition of Enzyme) Reagent_Prep->Reaction_Setup Reaction_Initiation Reaction Initiation (Addition of Substrate) Reaction_Setup->Reaction_Initiation Data_Acquisition Kinetic Reading in Microplate Reader (Absorbance at 405 nm over time) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculation of V₀, Km, kcat) Data_Acquisition->Data_Analysis

Caption: Experimental Workflow for Factor Xa Activity Assay.

FactorXa_Signaling FXa Factor Xa PAR1 PAR-1 FXa->PAR1 Activation PAR2 PAR-2 FXa->PAR2 Activation Cellular_Responses Cellular Responses (e.g., Inflammation, Proliferation, Fibrosis) PAR1->Cellular_Responses PAR2->Cellular_Responses

Caption: Cellular Signaling of Factor Xa via Protease-Activated Receptors.

Performance Comparison and Considerations

This compound (Pefachrome® FXa):

  • Advantages: This substrate exhibits a good balance of affinity (Km) and turnover rate (kcat), making it a reliable choice for routine Factor Xa assays.[6] Its good solubility in aqueous buffers is also an advantage.[5][6]

  • Considerations: While it is a highly effective substrate, its catalytic efficiency is slightly lower than that of S-2765.

Z-D-Arg-Gly-Arg-pNA (S-2765):

  • Advantages: S-2765 demonstrates a high catalytic efficiency, indicating excellent specificity for Factor Xa.[7] It also has good solubility and stability in its reconstituted form.

  • Considerations: It is also known to be sensitive to trypsin, which could be a factor in less purified systems.

Bz-Ile-Glu-Gly-Arg-pNA (S-2222):

  • Advantages: This substrate mimics the natural cleavage site of Factor Xa in prothrombin.

  • Considerations: It has a significantly higher Km value compared to the other substrates, indicating a lower affinity for Factor Xa. This may necessitate the use of higher substrate concentrations in assays.

Other Pefachrome® Variants:

  • A range of other Pefachrome® substrates are available with varying peptide sequences, offering a spectrum of affinities and turnover rates. Researchers can select a specific variant based on the desired sensitivity and kinetic properties for their assay.

Off-Target Effects: The selectivity of a chromogenic substrate is crucial to avoid cross-reactivity with other proteases that may be present in a biological sample. While many Factor Xa substrates are designed for high specificity, some may be cleaved by other coagulation enzymes, such as thrombin. The degree of this off-target activity varies between substrates. For instance, some studies have focused on developing thrombin substrates with minimal hydrolysis by Factor Xa to improve assay specificity. When working with complex biological samples, it is advisable to validate the specificity of the chosen substrate or to use specific inhibitors to block the activity of interfering proteases.

Conclusion

This compound is a robust and reliable chromogenic substrate for the measurement of Factor Xa activity, offering a good balance of kinetic parameters and favorable physical properties. For applications requiring the highest catalytic efficiency, Z-D-Arg-Gly-Arg-pNA (S-2765) presents a strong alternative. The choice of the optimal substrate will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the purity of the enzyme preparation, and the presence of other proteases. Researchers are encouraged to consult the technical data sheets provided by the manufacturers for the most detailed and up-to-date information on each substrate.

References

A Comparative Guide to Methoxycarbonyl-D-Nle-Gly-Arg-pNA Assays for Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methoxycarbonyl-D-Nle-Gly-Arg-pNA-based chromogenic assays with alternative methods for the quantification of protease activity, particularly Factor Xa (FXa). The content is designed to assist in the selection of the most appropriate assay for your research and development needs, with a focus on reproducibility, accuracy, and practical application.

Introduction to this compound Assays

This compound is a synthetic chromogenic substrate specifically designed for the measurement of certain serine proteases. Its primary application lies in the quantification of Factor Xa activity, a critical enzyme in the blood coagulation cascade. The assay principle is based on the enzymatic cleavage of the substrate by the target protease, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the activity of the enzyme in the sample. This type of assay is widely used in drug discovery for screening potential inhibitors and in clinical settings for monitoring anticoagulant therapy.

Performance Comparison: Reproducibility and Accuracy

The reliability of any enzymatic assay is determined by its reproducibility (precision) and accuracy. Reproducibility is typically assessed by calculating the intra-assay and inter-assay coefficients of variation (CV), which measure the variation within a single assay run and between different runs, respectively. Accuracy refers to how close the measured value is to the true value.

While specific performance data for assays using exclusively this compound is not always published as standalone validation, the performance of anti-Factor Xa chromogenic assays, which utilize similar substrates and principles, is well-documented.

Table 1: Comparison of Reproducibility and Accuracy of Different Anti-Factor Xa Assay Methodologies

ParameterChromogenic Assay (e.g., this compound)Fluorogenic AssayClot-Based Assay
Intra-Assay CV <10%[1]Typically <10%Variable, can be >10%
Inter-Assay CV <15%[1][2]Typically <15%Variable, can be >15%
Accuracy High, linear recovery (R² > 0.9)[1]HighCan be affected by interfering substances
Linear Range Wide, suitable for a broad range of concentrations[2]High sensitivity, good for low concentrationsNarrower dynamic range
Throughput High, amenable to automationHigh, amenable to automationLower, more manual steps

Note: The CV values for chromogenic assays are based on studies of commercial anti-Factor Xa kits which may use this compound or similar substrates.

Alternative Assays and Substrates

Several alternatives to this compound exist for measuring protease activity. The choice of assay depends on the specific application, required sensitivity, and available instrumentation.

Table 2: Comparison of this compound with Alternative Factor Xa Substrates

SubstratePrincipleAdvantagesDisadvantages
This compound ChromogenicGood specificity for FXa, well-established methodology.Potential for interference from colored compounds.
S-2765 (Z-D-Arg-Gly-Arg-pNA) ChromogenicHigh specificity for FXa, used in various commercial kits.[3]Similar disadvantages to other chromogenic pNA substrates.
Fluorogenic Substrates (e.g., based on AMC or ANSN) FluorogenicHigher sensitivity than chromogenic assays, suitable for low enzyme concentrations.[4][5]Requires a fluorescence plate reader, potential for quenching.
Natural Substrate (Prothrombin) in Clot-Based AssaysClotting TimeMeasures physiologically relevant activity.Lower precision, susceptible to interference from other coagulation factors.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining reproducible and accurate results. Below is a generalized protocol for a Factor Xa chromogenic assay using a substrate like this compound.

Protocol: Determination of Factor Xa Activity

1. Materials and Reagents:

  • Purified Factor Xa enzyme (for standard curve)
  • This compound substrate
  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 8.3)
  • Test samples (e.g., plasma, purified protein, inhibitor compounds)
  • 96-well microplate
  • Microplate reader with 405 nm absorbance filter

2. Preparation of Reagents:

  • Factor Xa Standards: Prepare a serial dilution of purified Factor Xa in assay buffer to generate a standard curve (e.g., 0 to 100 ng/mL).
  • Substrate Solution: Dissolve this compound in assay buffer to the desired final concentration (e.g., 0.5 mM). Protect from light.
  • Test Samples: Dilute test samples in assay buffer to fall within the linear range of the standard curve.

3. Assay Procedure:

  • Add 50 µL of standard or test sample to each well of the 96-well plate.
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 50 µL of the pre-warmed substrate solution to each well.
  • Immediately place the plate in the microplate reader.
  • Measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes at 37°C. Alternatively, for an endpoint assay, stop the reaction after a fixed time with a stop solution (e.g., 50% acetic acid) and read the final absorbance.

4. Data Analysis:

  • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve (ΔOD/min).
  • Plot the Vmax of the standards against their known concentrations to generate a standard curve.
  • Determine the concentration of Factor Xa in the test samples by interpolating their Vmax values from the standard curve.

Signaling Pathway and Experimental Workflow

Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Understanding this pathway is essential for interpreting the results of FXa activity assays.

Coagulation_Cascade Coagulation Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue_Factor Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex Tissue_Factor->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa FX FX TF_FVIIa->FX FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX FIXa FIXa FIX->FIXa Tenase Tenase Complex (FIXa, FVIIIa, PL, Ca2+) FIXa->Tenase Tenase->FX FXa Factor Xa Prothrombin Prothrombin FXa->Prothrombin Prothrombinase Complex (FXa, FVa, PL, Ca2+) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen FXIII FXIII Thrombin->FXIII Fibrin Fibrin Fibrinogen->Fibrin Fibrin_Clot Fibrin_Clot Fibrin->Fibrin_Clot FXIIIa FX->FXa

Caption: The Coagulation Cascade showing the central role of Factor Xa.

The general workflow for assessing protease activity using a chromogenic substrate is a multi-step process that requires careful execution to ensure data quality.

Assay_Workflow Chromogenic Protease Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Standards) Plate_Setup Plate Setup (Standards & Samples) Reagent_Prep->Plate_Setup Sample_Prep Sample Preparation (Dilution, Treatment) Sample_Prep->Plate_Setup Incubation Pre-incubation (37°C) Plate_Setup->Incubation Reaction_Start Reaction Initiation (Add Substrate) Incubation->Reaction_Start Data_Acquisition Kinetic Reading (OD 405 nm) Reaction_Start->Data_Acquisition Standard_Curve Standard Curve Generation Data_Acquisition->Standard_Curve Concentration_Calc Concentration Calculation Standard_Curve->Concentration_Calc

References

A Comparative Guide to the Quality Control and Purity Assessment of Methoxycarbonyl-D-Nle-Gly-Arg-pNA and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chromogenic substrate Methoxycarbonyl-D-Nle-Gly-Arg-pNA with alternative products used in the quality control and assessment of Factor Xa (FXa) activity. The following sections detail the performance of these substrates, supported by experimental data, to aid in the selection of the most suitable reagent for your research and development needs.

Introduction to Factor Xa Chromogenic Substrates

This compound is a synthetic chromogenic substrate designed for the enzymatic determination of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2][3] The substrate mimics the natural cleavage site of Factor Xa. Upon enzymatic cleavage by Factor Xa, the colorless substrate releases a yellow-colored p-nitroaniline (pNA) molecule. The rate of pNA formation, which can be measured spectrophotometrically at 405 nm, is directly proportional to the Factor Xa activity. The purity and quality of this substrate are paramount for accurate and reproducible results in coagulation assays and in the development of anticoagulant therapies.

Product Comparison

Several commercial alternatives to this compound are available for the chromogenic assay of Factor Xa. This guide focuses on a comparison with other widely used substrates, including the BIOPHEN™ CS-11 series and Pefachrome® FXa.

Quantitative Data Summary

The following table summarizes the key quality control parameters for this compound and its alternatives based on available product specifications.

FeatureThis compoundBIOPHEN™ CS-11(32)BIOPHEN™ CS-11(65)Pefachrome® FXa (8595)
Peptide Sequence This compoundSuc-Ile-Glu(γPip)Gly-Arg-pNA, HClZ-D-Arg-Gly-Arg-pNA, 2HClZ-D-Arg-Gly-Arg-pNA · 2HCl
Purity (by HPLC) Typically ≥95%[4]> 95%[5]> 95%[6]Information not readily available
Molecular Weight 522.56 g/mol [4]760.9 Da[5]714.7 Da[6]714.6 g/mol [7]
Solubility Soluble in water/methanol mixtures>= 5 mg/mL in distilled water[8]Information not readily available> 10 mM in distilled H2O[7]
Storage ≤ -10 °C[9]2-8°C[6]2-8°C[6]2-8°C[7]

Performance Comparison of Chromogenic Substrates

A study by HYPHEN BioMed compared the performance of their BIOPHEN™ series of chromogenic substrates with those from Chromogenix. The data below is extracted from their comparative analysis of Factor Xa substrates.

EnzymeBIOPHEN™ CS-11(65) (OD 405 nm)Chromogenix S-2765 (OD 405 nm)
Human Factor Xa (2.5 µg/mL) 2.092.10
Bovine Factor Xa (2.5 µg/mL) 2.532.51
Human Thrombin (5 NIH/ml) 0.0200.033
Bovine Thrombin (5 NIH/ml) 0.0520.065
Factor IXa (2.5 µg/mL) Not specifiedNot specified

Data sourced from a HYPHEN BioMed internal study. The optical density (OD) is a measure of the substrate cleavage and enzyme activity.

The results indicate that the BIOPHEN™ CS-11(65) and Chromogenix S-2765 substrates show comparable high reactivity with both human and bovine Factor Xa. Both substrates exhibit low cross-reactivity with thrombin, indicating high specificity for Factor Xa.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable results. The following sections provide standardized protocols for the quality control and purity assessment of this compound and its alternatives.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the peptide-based chromogenic substrate.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample: Dissolve the substrate in Solvent A to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with 95% Solvent A and 5% Solvent B.

  • Inject 20 µL of the sample.

  • Run a linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Maintain 95% Solvent B for 5 minutes.

  • Return to initial conditions of 5% Solvent B over 5 minutes.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Identity Verification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthetic peptide substrate.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure (ESI-MS):

  • Prepare a sample solution of the substrate in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) at a concentration of approximately 10 µM.

  • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of the peptide.

  • Compare the observed molecular weight with the theoretical molecular weight.

Enzymatic Activity Assay for Factor Xa

Objective: To determine the kinetic parameters of the chromogenic substrate with Factor Xa.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3.

  • Human Factor Xa: Reconstitute to a stock solution of 1 µM in assay buffer.

  • Chromogenic Substrate: Prepare a stock solution of 10 mM in a suitable solvent (e.g., DMSO or water) and create serial dilutions in the assay buffer.

  • Stop Solution: 20% acetic acid.

Procedure:

  • In a 96-well microplate, add 50 µL of varying concentrations of the chromogenic substrate.

  • Add 130 µL of assay buffer to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of a working solution of Factor Xa (e.g., 10 nM final concentration) to each well.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) by adding 50 µL of the stop solution and measure the final absorbance at 405 nm.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.

  • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Visualizations

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the blood coagulation cascade.

Caption: The Coagulation Cascade highlighting Factor Xa's central role.

Experimental Workflow: Quality Control of Chromogenic Substrates

This diagram outlines the key steps in the quality control process for peptide-based chromogenic substrates.

QC_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_qc Quality Control Start Raw Materials Synthesis Solid-Phase Peptide Synthesis Start->Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Crude Peptide Cleavage->Crude Purification Preparative HPLC Crude->Purification Lyophilization Lyophilization Purification->Lyophilization Purified Purified Peptide Lyophilization->Purified HPLC Purity (Analytical HPLC) Purified->HPLC MS Identity (Mass Spectrometry) Purified->MS Enzyme_Assay Activity (Enzymatic Assay) Purified->Enzyme_Assay Final_Product Final Product Release HPLC->Final_Product MS->Final_Product Enzyme_Assay->Final_Product

Caption: Workflow for the synthesis and quality control of peptide substrates.

Logical Relationship: Comparison of Alternatives

This diagram illustrates the logical flow for comparing different chromogenic substrates.

Comparison_Logic cluster_criteria Evaluation Criteria Product Chromogenic Substrate Purity Purity (≥95%) Product->Purity Identity Correct Molecular Weight Product->Identity Activity High Specific Activity for FXa Product->Activity Stability Good Shelf Life Product->Stability Cost Cost-Effectiveness Product->Cost Decision Select Optimal Substrate Purity->Decision Identity->Decision Activity->Decision Stability->Decision Cost->Decision

Caption: Decision-making framework for selecting a chromogenic substrate.

References

A Comparative Guide: Correlating the Methoxycarbonyl-D-Nle-Gly-Arg-pNA Chromogenic Assay with Standard Clotting Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Methoxycarbonyl-D-Nle-Gly-Arg-pNA chromogenic assay with traditional clotting assays such as Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT). The information presented herein is supported by experimental data to aid in the selection of the most appropriate assay for your research and development needs.

Introduction to Coagulation Assays

Understanding the coagulation cascade is fundamental to interpreting the results of hemostasis assays. Coagulation assays can be broadly categorized into two types: clotting (or clot-based) assays and chromogenic (or amidolytic) assays.

Clotting assays measure the time it takes for a fibrin clot to form in a plasma sample after the addition of activating reagents. PT, aPTT, and TT are the most common clotting assays, each evaluating different parts of the coagulation cascade.

Chromogenic assays measure the activity of a specific coagulation factor or inhibitor by detecting the color change produced when an enzyme cleaves a synthetic peptide substrate. The this compound assay is a chromogenic assay that specifically measures the activity of Factor Xa (FXa).

Comparative Data Summary

The following table summarizes the key performance characteristics and correlational data between the this compound chromogenic assay (represented by general anti-Xa assays) and standard clotting assays.

FeatureThis compound Assay (Anti-Xa)Prothrombin Time (PT)Activated Partial Thromboplastin Time (aPTT)Thrombin Time (TT)
Principle Chromogenic; measures residual FXa activity.Clot-based; measures time to clot formation via the extrinsic and common pathways.Clot-based; measures time to clot formation via the intrinsic and common pathways.Clot-based; measures the time for fibrinogen to convert to fibrin.
Specificity High for Factor Xa and its inhibitors.Low; affected by Factors II, V, VII, X, and fibrinogen.Low; affected by Factors II, V, VIII, IX, X, XI, XII, prekallikrein, and HMWK.Specific for the conversion of fibrinogen to fibrin.
Sensitivity High for direct and indirect FXa inhibitors.Variable sensitivity to different anticoagulants.Variable sensitivity, particularly to LMWH and DOACs.Highly sensitive to thrombin inhibitors.
Correlation with DOACs Excellent correlation with plasma concentrations of FXa inhibitors (e.g., rivaroxaban, apixaban)[1][2].Poor to moderate correlation with FXa inhibitor concentration.Poor correlation with FXa inhibitor concentration.Not applicable for FXa inhibitors.
Interferences Less susceptible to interferences from other coagulation factors. Can be affected by high levels of bilirubin, lipids, or hemolysis.Affected by lupus anticoagulants, liver disease, and vitamin K deficiency.Affected by lupus anticoagulants, heparin, and deficiencies in the contact pathway.Affected by heparin, fibrin degradation products, and abnormal fibrinogen.
Automation Easily automated for high-throughput screening.Widely automated.Widely automated.Commonly automated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the points of action of each assay within the coagulation cascade and a typical experimental workflow for their comparison.

Coagulation Cascade Coagulation Cascade and Assay Targets cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X + VIIIa aPTT aPTT IX->aPTT Prothrombin Prothrombin X->Prothrombin + Va X->aPTT PT PT X->PT Chromogenic Chromogenic (this compound) X->Chromogenic TF TF VIIa VIIa TF->VIIa VIIa->X + TF VIIa->PT Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot TT TT Fibrinogen->TT

Coagulation cascade and assay targets.

Experimental Workflow cluster_prep Sample Preparation cluster_assays Assay Performance cluster_analysis Data Analysis start Collect whole blood in 3.2% sodium citrate tubes centrifuge Centrifuge to obtain platelet-poor plasma (PPP) start->centrifuge aliquot Aliquot PPP for different assays centrifuge->aliquot chrom_assay Perform this compound (Anti-Xa) Assay aliquot->chrom_assay pt_assay Perform Prothrombin Time (PT) Assay aliquot->pt_assay aptt_assay Perform Activated Partial Thromboplastin Time (aPTT) Assay aliquot->aptt_assay tt_assay Perform Thrombin Time (TT) Assay aliquot->tt_assay data_collection Collect quantitative data: Absorbance (Chromogenic) Clotting Time (s) chrom_assay->data_collection pt_assay->data_collection aptt_assay->data_collection tt_assay->data_collection correlation Correlate chromogenic assay results with clotting assay results data_collection->correlation conclusion Draw conclusions on assay performance and correlation correlation->conclusion

Experimental workflow for assay comparison.

Detailed Experimental Protocols

This compound Chromogenic Assay (for Factor Xa)

This protocol is a representative method for a chromogenic anti-Xa assay.

Principle: In the presence of an anticoagulant that inhibits Factor Xa, the amount of active FXa is reduced. When a chromogenic substrate, this compound, is added, the residual FXa cleaves it, releasing a yellow-colored compound, p-nitroaniline (pNA). The intensity of the color, measured spectrophotometrically at 405 nm, is inversely proportional to the concentration of the FXa inhibitor in the sample.

Materials:

  • Platelet-poor plasma (PPP) sample

  • Factor Xa reagent

  • This compound chromogenic substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.2)

  • Microplate reader or spectrophotometer capable of reading at 405 nm

  • 37°C incubator or heated microplate reader

Procedure:

  • Pre-warm all reagents and plasma samples to 37°C.

  • Add a specific volume of the plasma sample to a microplate well.

  • Add a defined excess amount of Factor Xa reagent to the well and incubate for a short period (e.g., 1-5 minutes) at 37°C. This allows the FXa inhibitor in the plasma to bind to and inactivate a portion of the added FXa.

  • Add the this compound substrate to the well to initiate the chromogenic reaction.

  • Immediately measure the change in absorbance at 405 nm over a defined period. The rate of color development is proportional to the amount of residual (uninhibited) FXa.

  • The concentration of the FXa inhibitor is determined by comparing the result to a standard curve prepared with known concentrations of the anticoagulant.

Prothrombin Time (PT) Assay

Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium. It assesses the integrity of the extrinsic and common pathways of coagulation.

Materials:

  • Platelet-poor plasma (PPP) sample

  • PT reagent (thromboplastin and calcium chloride)

  • Coagulometer or water bath at 37°C

Procedure:

  • Pre-warm the plasma sample and PT reagent to 37°C.

  • Pipette a volume of the plasma sample into a test tube or cuvette.

  • Add a specified volume of the pre-warmed PT reagent to the plasma sample and simultaneously start a timer.

  • Record the time in seconds for a fibrin clot to form. This can be detected visually or by an automated coagulometer.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin) and a partial thromboplastin (phospholipid) reagent, followed by calcium. It evaluates the intrinsic and common pathways.

Materials:

  • Platelet-poor plasma (PPP) sample

  • aPTT reagent (contact activator and phospholipid)

  • Calcium chloride (CaCl2) solution

  • Coagulometer or water bath at 37°C

Procedure:

  • Pre-warm the plasma sample, aPTT reagent, and CaCl2 solution to 37°C.

  • Pipette equal volumes of the plasma sample and aPTT reagent into a test tube or cuvette.

  • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for optimal activation of the contact factors.

  • Add a specified volume of the pre-warmed CaCl2 solution to the mixture and simultaneously start a timer.

  • Record the time in seconds for a fibrin clot to form.

Thrombin Time (TT) Assay

Principle: The TT assay measures the time it takes for a clot to form when thrombin is added to a plasma sample. It assesses the final step of the coagulation cascade, the conversion of fibrinogen to fibrin.

Materials:

  • Platelet-poor plasma (PPP) sample

  • Thrombin reagent

  • Coagulometer or water bath at 37°C

Procedure:

  • Pre-warm the plasma sample and thrombin reagent to 37°C.

  • Pipette a volume of the plasma sample into a test tube or cuvette.

  • Add a specified volume of the pre-warmed thrombin reagent to the plasma sample and simultaneously start a timer.

  • Record the time in seconds for a fibrin clot to form.

Conclusion

The this compound chromogenic assay offers high specificity and sensitivity for the measurement of Factor Xa activity and is particularly well-suited for monitoring direct oral anticoagulants that target FXa. While traditional clotting assays like PT and aPTT are valuable for global assessment of the coagulation pathways, they often show poor correlation with the plasma concentrations of specific factor inhibitors. The choice of assay should be guided by the specific research question, the need for quantitative accuracy versus a general screen, and the potential for interfering substances in the sample. For precise quantification of FXa inhibition, the chromogenic assay is the superior method.

References

Methoxycarbonyl-D-Nle-Gly-Arg-pNA: A Comparative Performance Analysis Against Industry Standard Chromogenic Factor Xa Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chromogenic substrate Methoxycarbonyl-D-Nle-Gly-Arg-pNA, also known as SPECTROZYME® FXa, against two industry-standard substrates for the measurement of Factor Xa (FXa) activity: S-2765 and S-2222. The information presented is based on publicly available data and is intended to assist researchers in selecting the most appropriate substrate for their specific applications, including kinetic assays and anticoagulant screening.

Performance Characteristics at a Glance

The selection of a chromogenic substrate is critical for the accuracy and sensitivity of enzymatic assays. Key performance indicators include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of the enzyme-substrate affinity, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme.

Substrate NamePeptide SequenceManufacturer/BrandReported Kcat (s⁻¹)
This compound CH3O-CO-D-Nle-Gly-Arg-pNAVarious / SPECTROZYME® FXaNot consistently reported
S-2765 Z-D-Arg-Gly-Arg-pNAChromogenix / Pentapharm290[1]
S-2222 Bz-Ile-Glu-Gly-Arg-pNAChromogenix100[2][3]

Note: Direct comparison of kcat values should be approached with caution as they can be influenced by experimental conditions.

Detailed Comparison of Kinetic Parameters

The following table summarizes the reported Michaelis-Menten constants (Km) for each substrate with Factor Xa. A lower Km value generally indicates a higher affinity of the enzyme for the substrate. It is important to note that the reported Km for this compound shows some variability across different sources.

SubstrateReported Km (mM)Enzyme Source
This compound ~0.8Human Factor Xa
3.62Factor Xa (source not specified)[4]
S-2765 0.1Bovine Factor Xa[1]
S-2222 0.3Bovine Factor Xa[2]

Substrate Stability and Reconstitution

The stability of the substrate in both lyophilized and reconstituted forms is a crucial factor for experimental consistency and cost-effectiveness.

SubstrateLyophilized StabilityReconstituted Solution StabilityReconstitution Recommendations
This compound (SPECTROZYME® FXa) Store at 2-8°C until expiration.1 week at room temp, 2 months at 2-8°C, 6 months at -20°C (avoid freeze-thaw)[5]Reconstitute with filtered, deionized water to a stock solution (e.g., 5.0 mM)[5].
S-2765 At least 24 months at 2-8°C[6][7].1 month at 2-8°C (at 3 mmol/mL)[6][7].Dissolve in distilled water to a desired concentration (e.g., 3 mmol/mL)[6][7].
S-2222 More than 3 years at 2-8°C[2][3].At least 6 months at 2-8°C (at 4 mmol/L)[2][3].Vigorous shaking or sonication is recommended for dissolution in water[3].

Experimental Protocols

General Principle of Factor Xa Chromogenic Assay

The activity of Factor Xa is determined by measuring the rate of release of p-nitroaniline (pNA) from the chromogenic substrate. The liberated pNA produces a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the Factor Xa activity in the sample.[2][3][8]

Example Protocol for Kinetic Analysis of Factor Xa

This protocol is a general guideline and should be optimized for specific experimental conditions and equipment.

Materials:

  • Purified human or bovine Factor Xa

  • Chromogenic substrate (this compound, S-2765, or S-2222)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl and 1 mg/mL BSA)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

Procedure:

  • Substrate Preparation: Prepare a series of dilutions of the chromogenic substrate in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.

  • Enzyme Preparation: Prepare a working solution of Factor Xa in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the desired reaction time.

  • Assay Initiation: In a 96-well microplate, add a defined volume of each substrate dilution. Pre-incubate the plate at the desired temperature (e.g., 37°C).

  • Reaction Start: Initiate the enzymatic reaction by adding a small volume of the Factor Xa working solution to each well.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of Factor Xa in the coagulation cascade and a typical experimental workflow for evaluating chromogenic substrates.

Caption: The Coagulation Cascade Highlighting Factor Xa's Central Role.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, FXa, Substrates) SubstrateDilutions Create Substrate Concentration Gradient Reagents->SubstrateDilutions Dispense Dispense Substrates into Microplate SubstrateDilutions->Dispense PreIncubate Pre-incubate at 37°C Dispense->PreIncubate AddFXa Initiate Reaction with Factor Xa PreIncubate->AddFXa KineticRead Kinetic Reading (Absorbance at 405 nm) AddFXa->KineticRead CalcVelocity Calculate Initial Velocities (V₀) KineticRead->CalcVelocity MMPlot Plot V₀ vs. [S] CalcVelocity->MMPlot FitData Fit to Michaelis-Menten Equation MMPlot->FitData DetermineParams Determine Km and Vmax FitData->DetermineParams

Caption: Workflow for Determining Kinetic Parameters of FXa Substrates.

References

Safety Operating Guide

Proper Disposal of Methoxycarbonyl-D-Nle-Gly-Arg-pNA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of Methoxycarbonyl-D-Nle-Gly-Arg-pNA, a chromogenic substrate commonly used in enzymatic assays. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personnel safety and environmental protection.

The disposal of this compound and its associated waste requires careful consideration due to the potential hazards of its components, particularly p-Nitroaniline (pNA), which is released upon enzymatic cleavage. p-Nitroaniline is classified as an acutely toxic compound.[1] Proper waste segregation and handling are paramount to mitigate risks.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following personal protective equipment is worn:

PPE ItemSpecification
GlovesNitrile gloves (double-gloving is recommended)
Eye ProtectionSafety glasses or goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionDust mask (type N95 or equivalent) for handling the solid form

Disposal Procedures

The proper disposal method depends on the form of the waste: unused solid compound, solutions, or contaminated labware.

Unused Solid Compound

Unused or expired solid this compound should be treated as hazardous chemical waste.

Step-by-Step Disposal:

  • Containerization: Place the solid compound in a clearly labeled, sealed container. The container must be compatible with the chemical.

  • Labeling: The label should prominently display "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Aqueous Solutions

Solutions containing this compound, especially after enzymatic reactions where p-Nitroaniline is released, must be handled as toxic waste.

Step-by-Step Disposal:

  • Collection: Collect all aqueous waste containing the substrate and its byproducts in a dedicated, leak-proof container.

  • Labeling: Label the container "Hazardous Waste: Contains p-Nitroaniline". List all other chemical constituents and their approximate concentrations.

  • pH Neutralization: If the experimental protocol involves acidic or basic solutions, neutralize the waste to a pH between 6 and 8 before collection, if it is safe to do so and does not create additional hazards.

  • Storage and Disposal: Store the container in a designated hazardous waste area and arrange for pickup through your EHS office. Do not pour solutions down the drain.[2][3]

Contaminated Labware and Materials

All disposable labware and materials (e.g., pipette tips, microplates, gloves) that have come into contact with this compound should be considered contaminated.

Step-by-Step Disposal:

  • Segregation: Collect all contaminated solid waste in a designated, lined hazardous waste container.[1]

  • Labeling: The container should be clearly labeled "Hazardous Waste: Contaminated with this compound".

  • Disposal: Dispose of the container through your institution's hazardous waste program.

Logical Flow for Disposal Decision-Making

DisposalWorkflow Start Identify Waste Type Solid Unused Solid Compound Start->Solid Solid Liquid Aqueous Solution Start->Liquid Liquid Contaminated Contaminated Labware Start->Contaminated Contaminated ContainerizeSolid Place in Labeled, Sealed Container Solid->ContainerizeSolid CollectLiquid Collect in Labeled, Leak-Proof Container Liquid->CollectLiquid SegregateContaminated Segregate in Labeled, Lined Container Contaminated->SegregateContaminated Store Store in Designated Hazardous Waste Area ContainerizeSolid->Store CollectLiquid->Store SegregateContaminated->Store EHS Contact EHS for Disposal Store->EHS HazardPathway Substrate This compound (Chromogenic Substrate) Cleavage Enzymatic Cleavage Substrate->Cleavage Enzyme Proteolytic Enzyme (e.g., Factor Xa, Trypsin) Enzyme->Cleavage Peptide Methoxycarbonyl-D-Nle-Gly-Arg Cleavage->Peptide pNA p-Nitroaniline (pNA) (Toxic Chromophore) Cleavage->pNA Exposure Potential for Exposure (Inhalation, Skin Contact) pNA->Exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.